ZINC00881524
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-25-16-9-7-13(11-17(16)26-2)12-19(24)22-21-23-20-15-6-4-3-5-14(15)8-10-18(20)27-21/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNMDJGZWFZNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZINC00881524: A Technical Guide to its Mechanism of Action as a ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC00881524 is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell proliferation, adhesion, and migration. By targeting this pathway, this compound has demonstrated potential in modulating cancer cell behavior, particularly in the context of breast cancer metastasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by experimental data and detailed protocols.
Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
The primary mechanism of action of this compound is the inhibition of ROCK1, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling cascade plays a pivotal role in regulating the phosphorylation of downstream targets that influence the actin cytoskeleton and cell contractility.
The activation of G protein-coupled receptors (GPCRs) by various ligands initiates a signaling cascade that leads to the activation of RhoA.[2] Activated, GTP-bound RhoA then binds to and activates ROCK.[2][3] ROCK, in turn, phosphorylates several substrates, including Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase (MLCP) targeting subunit (MYPT1).[4][5] Phosphorylation of MLC promotes actomyosin contraction, while phosphorylation of MYPT1 inhibits MLCP activity, leading to a net increase in phosphorylated MLC and enhanced contractility.[4][5] ROCK also influences actin filament stabilization by activating LIM kinase (LIMK), which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[6]
This compound exerts its effects by directly inhibiting the kinase activity of ROCK1. This inhibition leads to a downstream reduction in the phosphorylation of ROCK1's substrates, thereby disrupting the signaling cascade that promotes cell contractility and cytoskeletal reorganization. This has been experimentally demonstrated in breast cancer cell lines, where treatment with this compound resulted in a decrease in the protein levels of ROCK1.
Signaling Pathway Diagram
Experimental Validation
The inhibitory effect of this compound on the Rho/ROCK1 pathway and its subsequent impact on cancer cell phenotype have been investigated in breast cancer cell lines.
Data Presentation
| Experiment | Cell Lines | Treatment | Observed Effect | Reference |
| Western Blot | T47D, CAMA-1 | This compound | Decreased protein level of ROCK1 | [7] |
| CCK8 Cell Proliferation Assay | T47D, CAMA-1 | CNN1 knockdown + this compound | ~30% decrease in cell proliferation compared to CNN1 knockdown alone at 72h | [7] |
Experimental Protocols
This protocol outlines the procedure used to determine the effect of this compound on ROCK1 protein expression in breast cancer cell lines.
1. Cell Culture and Treatment:
-
T47D and CAMA-1 breast cancer cell lines were used.
-
Cells were cultured under standard conditions.
-
For treatment, cells were exposed to this compound (obtained from Selleck Chemicals, USA). The specific concentration and duration of treatment should be optimized for each experiment, though a 24-hour treatment has been shown to be effective.
2. Protein Extraction:
-
After treatment, cells were washed with ice-cold PBS.
-
Total protein was extracted using RIPA lysis buffer supplemented with protease inhibitors.
-
The lysate was centrifuged to pellet cell debris, and the supernatant containing the protein was collected.
3. Protein Quantification:
-
The total protein concentration of each sample was determined using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample were mixed with Laemmli sample buffer and boiled.
-
The protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Following electrophoresis, the separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
The PVDF membrane was blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane was then incubated with a primary antibody specific for ROCK1 overnight at 4°C.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
A loading control, such as an antibody against GAPDH or β-actin, was used to ensure equal protein loading.
6. Detection:
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands was quantified using densitometry software.
This protocol details the methodology to assess the effect of this compound on the proliferation of breast cancer cells, particularly in combination with other genetic modifications like siRNA-mediated knockdown.
1. Cell Seeding:
-
T47D and CAMA-1 cells were seeded into 96-well plates at a density of 2000 cells/well.
2. Transfection and/or Treatment:
-
For experiments involving gene knockdown, cells were transfected with the relevant siRNA (e.g., si-CNN1) according to the manufacturer's instructions.
-
Following transfection (if applicable), cells were treated with this compound.
3. Incubation:
-
The cells were incubated for various time points (e.g., 0, 24, 48, and 72 hours).
4. CCK8 Reagent Addition:
-
At each time point, 10 μL of Cell Counting Kit-8 (CCK8) solution was added to each well.[7]
5. Incubation with CCK8:
-
The plates were incubated for a period that allows for the development of the colorimetric signal (typically 1-4 hours).
6. Absorbance Measurement:
-
The optical density (OD) at 450 nm was measured using a microplate reader. The absorbance value is directly proportional to the number of viable cells.
7. Data Analysis:
-
The proliferation rate was calculated based on the changes in OD values over time. The effect of this compound was determined by comparing the proliferation of treated cells to control cells.
References
- 1. This compound, 100MG | Labscoop [labscoop.com]
- 2. researchgate.net [researchgate.net]
- 3. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. miR-106b-5p contributes to the lung metastasis of breast cancer via targeting CNN1 and regulating Rho/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
ZINC00881524: A Technical Guide to ROCK Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC00881524 is identified as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2 isoforms, are critical regulators of cellular processes such as cytoskeletal organization, cell motility, and smooth muscle contraction. Their involvement in various pathological conditions has made them attractive targets for drug discovery. This technical guide provides an in-depth overview of the methodologies used to characterize the selectivity of ROCK inhibitors, using this compound as a conceptual focus. While specific quantitative data for this compound is not publicly available, this document outlines the standard experimental framework for such an investigation.
Data Presentation: Kinase Selectivity Profile
A crucial aspect of characterizing any kinase inhibitor is to determine its selectivity. This is typically achieved by screening the compound against a broad panel of kinases. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). A lower value indicates higher potency. The following table illustrates how the selectivity data for a compound like this compound would be presented.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ROCK1 | Fold Selectivity vs. ROCK2 |
| ROCK1 | Data not available | 1 | N/A |
| ROCK2 | Data not available | N/A | 1 |
| PKA | Data not available | N/A | N/A |
| PKG | Data not available | N/A | N/A |
| PKC | Data not available | N/A | N/A |
| MLCK | Data not available | N/A | N/A |
| ...and other kinases | ... | ... | ... |
Note: The fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target (ROCK1 or ROCK2). A higher fold selectivity indicates a more selective inhibitor.
Experimental Protocols
The determination of kinase inhibitor selectivity involves a series of well-defined biochemical assays. The following are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
1. Reagents and Materials:
-
Recombinant human kinase (e.g., ROCK1, ROCK2, and other kinases for selectivity profiling)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a fluorescent ATP analog
-
Assay buffer (typically containing Tris-HCl, MgCl₂, and DTT)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or filter-based detection system
-
Plate reader for non-radiometric assays (e.g., fluorescence, luminescence)
2. Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In each well of the microplate, add the assay buffer, the kinase, and the test compound at various concentrations. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or phosphoric acid).
-
For Radiometric Assays:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For Non-Radiometric Assays (e.g., ADP-Glo™, Z'-LYTE™):
-
Follow the manufacturer's protocol for the specific assay kit to measure the product formed (e.g., ADP) or the remaining ATP. This often involves a coupled enzymatic reaction that generates a luminescent or fluorescent signal.
-
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling Service
For a comprehensive assessment, compounds are often sent to specialized contract research organizations (CROs) that offer kinase profiling services against large panels of kinases (e.g., Eurofins, Reaction Biology, Promega). These services typically utilize standardized and validated assay platforms.
1. Compound Submission:
-
The test compound is provided at a specified concentration and volume, typically dissolved in DMSO.
2. Assay Execution:
-
The CRO performs single-dose inhibition screening (e.g., at 1 µM or 10 µM) against their kinase panel to identify potential off-target activities.
-
For hits identified in the initial screen, follow-up dose-response curves are generated to determine the IC50 values.
3. Data Reporting:
-
The results are provided in a comprehensive report, often including a table of percent inhibition at the screening concentration and IC50 values for selected kinases, as well as a visual representation of the selectivity profile (e.g., a kinome tree map).
Mandatory Visualizations
ROCK Signaling Pathway
The following diagram illustrates the central role of ROCK in cellular signaling, a pathway targeted by inhibitors like this compound.
Caption: The ROCK signaling pathway, a key regulator of the cytoskeleton.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
This diagram outlines the typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
The Rho-Associated Kinase (ROCK) Pathway: A Technical Guide to its Investigation Using the Putative Inhibitor ZINC00881524
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Rho-Associated Kinase (ROCK) Signaling Pathway
The ROCK signaling cascade is a central component of the Rho GTPase pathway. The two main isoforms, ROCK1 and ROCK2, are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2]
1.1. Upstream Activation
The activation of the ROCK pathway is initiated by the conversion of Rho proteins from an inactive GDP-bound state to an active GTP-bound state. This process is facilitated by Guanine nucleotide Exchange Factors (GEFs). Various extracellular signals, such as those from G protein-coupled receptors (GPCRs) and receptor tyrosine kinases, can trigger this activation.[3][4] Once activated, RhoA-GTP binds to the Rho-binding domain of ROCK, leading to a conformational change that relieves autoinhibition and activates the kinase domain.[1]
1.2. Downstream Effectors and Cellular Functions
Activated ROCK phosphorylates a multitude of downstream substrates, thereby modulating various cellular functions.[5][6] Key downstream effectors include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting the interaction of actin and myosin, which leads to increased cell contractility, stress fiber formation, and cell migration.[2][5]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, a regulatory subunit of myosin light chain phosphatase (MLCP). This inhibition of MLCP further increases the levels of phosphorylated MLC.[5][7]
-
LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin. Inactivated cofilin is unable to depolymerize actin filaments, leading to actin stabilization.[2]
-
Ezrin/Radixin/Moesin (ERM) Proteins: Phosphorylation of ERM proteins by ROCK promotes their activation, leading to the cross-linking of actin filaments with the plasma membrane.[7]
Through the regulation of these and other substrates, the ROCK pathway plays a pivotal role in various physiological and pathological processes, including smooth muscle contraction, cell adhesion and motility, and cytokinesis.[6][7] Its aberrant signaling has been linked to diseases such as cancer, hypertension, and glaucoma.[5][8]
Diagram of the ROCK Signaling Pathway
Caption: The ROCK signaling pathway, from upstream activation to downstream effects.
Characterization of ZINC00881524 as a ROCK Inhibitor
This compound has been identified as a ROCK inhibitor.[5] However, a comprehensive search of publicly available literature did not yield specific quantitative data such as IC50 values or binding affinities for this compound. The following sections provide detailed experimental protocols that would be employed to generate such data and thoroughly characterize the inhibitory activity of this compound.
2.1. Quantitative Data Generation
The following tables illustrate the types of quantitative data that should be generated for a novel ROCK inhibitor. The values provided are for well-characterized, publicly documented ROCK inhibitors and serve as examples.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | ROCK1 | Data not available | To be determined |
| This compound | ROCK2 | Data not available | To be determined |
| Y-27632 (Example) | ROCK1 | 140-220 | Kinase Assay |
| Y-27632 (Example) | ROCK2 | 140-220 | Kinase Assay |
| Fasudil (Example) | ROCK1 | 1900 | Kinase Assay |
| Fasudil (Example) | ROCK2 | 630 | Kinase Assay |
Table 2: Cellular Activity
| Compound | Cell Line | Endpoint | EC50 (µM) |
| This compound | e.g., HeLa, A549 | Inhibition of MYPT1 Phosphorylation | Data not available |
| This compound | e.g., HeLa, A549 | Inhibition of Cell Migration | Data not available |
| Y-27632 (Example) | Various | Inhibition of Cell Migration | ~10 |
Experimental Protocols
3.1. In Vitro ROCK Kinase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., Long S6 Kinase substrate peptide)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of ROCK1 or ROCK2 enzyme diluted in kinase buffer.
-
Incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (final concentrations typically 10-100 µM ATP and 0.2 µg/µL substrate).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
3.2. Western Blot Analysis of Downstream Effector Phosphorylation
This protocol assesses the ability of this compound to inhibit ROCK activity within a cellular context by measuring the phosphorylation of a key downstream target, MYPT1.
Materials:
-
Cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, anti-ROCK1, anti-ROCK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 1-24 hours). Include a DMSO-treated vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated MYPT1 to total MYPT1 and the loading control.
Diagram of the Experimental Workflow for Western Blotting
Caption: A typical workflow for western blot analysis of ROCK pathway inhibition.
3.3. Cell Migration (Wound Healing) Assay
This assay evaluates the functional effect of this compound on cell migration, a process heavily regulated by the ROCK pathway.
Materials:
-
Cell line with migratory capacity (e.g., A549, MDA-MB-231)
-
Cell culture medium and supplements
-
96-well plates or culture dishes
-
Pipette tips or a wound-healing assay tool
-
This compound (dissolved in DMSO)
-
Microscope with a camera
Procedure:
-
Seed cells in a 96-well plate or culture dish and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip or a specialized tool.
-
Wash the cells with PBS to remove dislodged cells.
-
Add fresh medium containing various concentrations of this compound or DMSO (vehicle control).
-
Capture images of the wound at time 0.
-
Incubate the cells for a period that allows for significant migration in the control group (e.g., 12-24 hours).
-
Capture images of the same wound area at the end of the incubation period.
-
Measure the area of the wound at both time points for each condition.
-
Calculate the percentage of wound closure and compare the effects of different concentrations of this compound to the control.
Conclusion
The ROCK signaling pathway represents a pivotal axis in cellular regulation with significant implications for human health and disease. While this compound is noted as an inhibitor of this pathway, a thorough characterization of its inhibitory properties requires rigorous experimental validation. The protocols detailed in this guide provide a robust framework for researchers to elucidate the specific mechanism of action, potency, and cellular efficacy of this compound and other novel ROCK inhibitors. The generation of such quantitative data is paramount for the advancement of our understanding of the ROCK pathway and for the development of targeted therapeutics.
References
- 1. abmole.com [abmole.com]
- 2. This compound, 100MG | Labscoop [labscoop.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Stem Cell Tested ROCK Inhibitor (Y-27632) Millipore [sigmaaldrich.com]
- 8. ROCK | DC Chemicals [dcchemicals.com]
De Novo Synthesis of ZINC00881524: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Synthesis of ZINC00881524, a ROCK Inhibitor
This technical guide provides a comprehensive overview of a plausible de novo synthesis pathway for this compound, a noted Rho-associated kinase (ROCK) inhibitor. The information is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data presentation.
This compound, with the chemical name 4-(1H-indazol-5-ylamino)-N-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide, has garnered interest for its potential therapeutic applications. This document outlines a multi-step synthetic route, based on established chemical methodologies for the synthesis of related thieno[3,2-d]pyrimidine derivatives.
Proposed De Novo Synthesis Pathway
The synthesis of this compound can be strategically divided into three main stages:
-
Construction of the core thieno[3,2-d]pyrimidine scaffold.
-
Functionalization at the C6 position to introduce the carboxamide moiety.
-
Introduction of the indazolylamino group at the C4 position.
A crucial intermediate in this proposed pathway is 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. The synthesis commences with the formation of the thiophene ring via a Gewald reaction, followed by cyclization to form the pyrimidine ring. Subsequent chlorination and functional group manipulations lead to the final product.
Figure 1: Proposed multi-stage de novo synthesis pathway for this compound.
Experimental Protocols
The following are detailed methodologies for the key transformations in the proposed synthesis of this compound. These protocols are based on analogous reactions reported in the scientific literature for the synthesis of similar thieno[3,2-d]pyrimidine derivatives.
Stage 1: Synthesis of the Thieno[3,2-d]pyrimidine Core
1.1: Synthesis of 2-Aminothiophene-3-carbonitrile Derivative (Gewald Reaction)
This initial step involves the three-component Gewald reaction to construct the substituted thiophene ring.
-
Materials: A suitable α-methylene ketone or aldehyde, elemental sulfur, and a cyanoacetamide derivative.
-
Procedure:
-
To a stirred solution of the α-methylene ketone/aldehyde and cyanoacetamide in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Add elemental sulfur to the mixture.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures (40-50 °C) for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
The product, a 2-aminothiophene-3-carbonitrile derivative, is isolated by precipitation upon pouring the reaction mixture into ice-water, followed by filtration and washing.
-
1.2: Synthesis of Thieno[3,2-d]pyrimidin-4-one
The pyrimidine ring is formed by cyclization of the 2-aminothiophene-3-carbonitrile derivative.
-
Materials: 2-Aminothiophene-3-carbonitrile derivative, formamide.
-
Procedure:
-
A mixture of the 2-aminothiophene-3-carbonitrile derivative and an excess of formamide is heated at a high temperature (typically 150-180 °C) for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried to yield the thieno[3,2-d]pyrimidin-4-one.
-
Stage 2: Functionalization at C6 to form the Carboxamide
2.1: Chlorination to 4-Chlorothieno[3,2-d]pyrimidine
The hydroxyl group of the pyrimidinone is converted to a chloro group to facilitate subsequent reactions.
-
Materials: Thieno[3,2-d]pyrimidin-4-one, phosphorus oxychloride (POCl₃).
-
Procedure:
-
A mixture of the thieno[3,2-d]pyrimidin-4-one and an excess of phosphorus oxychloride is heated at reflux for several hours.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).
-
The resulting precipitate is filtered, washed with water, and dried to afford the 4-chlorothieno[3,2-d]pyrimidine.
-
2.2: Carboxylation to 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid
A carboxyl group is introduced at the C6 position of the thieno[3,2-d]pyrimidine core.
-
Materials: 4-Chlorothieno[3,2-d]pyrimidine, a strong base (e.g., n-butyllithium), dry ice (solid CO₂).
-
Procedure:
-
To a solution of 4-chlorothieno[3,2-d]pyrimidine in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C) under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise.
-
The mixture is stirred at -78 °C for a period of time to allow for lithiation.
-
An excess of crushed dry ice is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature, and the solvent is evaporated.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration.
-
2.3: Amide Coupling to form N-(2-methoxyphenyl)-4-chlorothieno[3,2-d]pyrimidine-6-carboxamide
The carboxylic acid is coupled with 2-methoxyaniline to form the desired amide.
-
Materials: 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, 2-methoxyaniline, a peptide coupling agent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., DIPEA).
-
Procedure:
-
To a solution of 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid in an anhydrous solvent (e.g., DMF or DCM), the coupling agent, HOBt, and EDC (or HATU) are added.
-
The mixture is stirred at room temperature for a short period to activate the carboxylic acid.
-
2-Methoxyaniline and DIPEA are then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
The product is isolated by extraction and purified by column chromatography.
-
Stage 3: Introduction of the Indazolylamino Group at C4
3.1: Nucleophilic Aromatic Substitution
The final step involves the displacement of the chloro group with 1H-indazol-5-amine.
-
Materials: N-(2-methoxyphenyl)-4-chlorothieno[3,2-d]pyrimidine-6-carboxamide, 1H-indazol-5-amine, a base (e.g., K₂CO₃ or DIPEA), and a suitable solvent (e.g., DMF or isopropanol).
-
Procedure:
-
A mixture of N-(2-methoxyphenyl)-4-chlorothieno[3,2-d]pyrimidine-6-carboxamide, 1H-indazol-5-amine, and the base in the solvent is heated at an elevated temperature (e.g., 80-120 °C) for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water.
-
The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield this compound.
-
Data Presentation
The following table summarizes the key intermediates and the final product in the proposed synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step |
| Thieno[3,2-d]pyrimidin-4-one | C₆H₄N₂OS | 152.18 | Cyclization of 2-aminothiophene-3-carbonitrile |
| 4-Chlorothieno[3,2-d]pyrimidine | C₆H₃ClN₂S | 170.62 | Chlorination of thieno[3,2-d]pyrimidin-4-one |
| 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid | C₇H₃ClN₂O₂S | 214.63 | Carboxylation of 4-chlorothieno[3,2-d]pyrimidine |
| N-(2-methoxyphenyl)-4-chlorothieno[3,2-d]pyrimidine-6-carboxamide | C₁₄H₁₀ClN₃O₂S | 319.77 | Amide coupling with 2-methoxyaniline |
| This compound | C₂₁H₁₆N₆O₂S | 428.46 | Nucleophilic aromatic substitution with 1H-indazol-5-amine |
Signaling Pathway and Experimental Workflow Visualization
As a ROCK inhibitor, this compound is expected to modulate the Rho/ROCK signaling pathway, which plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation.
Figure 2: Inhibition of the Rho/ROCK signaling pathway by this compound.
The general experimental workflow for evaluating the efficacy of a synthesized ROCK inhibitor like this compound would involve in vitro enzyme assays followed by cell-based assays.
Figure 3: General experimental workflow for the evaluation of this compound.
This technical guide provides a foundational understanding of the de novo synthesis of this compound. The outlined protocols, based on established literature precedents, offer a robust starting point for the laboratory synthesis and subsequent biological evaluation of this promising ROCK inhibitor. Researchers are encouraged to consult the primary literature for more specific details and to optimize reaction conditions as necessary.
ZINC00881524 and Pharmacophore Modeling for ROCK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of pharmacophore modeling as it applies to the discovery and development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, with a specific focus on the compound ZINC00881524. While specific pharmacophore studies on this compound are not publicly available, this document outlines a representative pharmacophore model for ROCK inhibitors based on existing research and details the methodologies for creating and validating such a model.
Introduction to this compound and ROCK Inhibition
This compound is a chemical compound identified as a ROCK inhibitor[1][2]. ROCKs are serine/threonine kinases that play a crucial role in various cellular functions, including the regulation of cell shape, motility, and contraction, primarily through their effects on the actin cytoskeleton[3][4]. The Rho/ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, cancer, and neurological conditions, making ROCK a significant therapeutic target[4][5].
Pharmacophore modeling is a powerful computational technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity[6]. By understanding the pharmacophore of ROCK inhibitors, researchers can virtually screen large compound libraries to identify novel and potent drug candidates.
Quantitative Data for Known ROCK Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several well-characterized ROCK inhibitors. This data is crucial for developing and validating a pharmacophore model.
| Compound Name | ZINC ID | Target | IC50 (nM) | Reference |
| Y-27632 | ZINC000003830239 | ROCK1 | 140 | [4] |
| Fasudil | ZINC000000057366 | ROCK | 1900 | [7] |
| H-1152 | ZINC000003830238 | ROCK | 1.6 | [7] |
| RKI-1447 | ZINC000012482591 | ROCK1/2 | 14.5 / 6.2 | [4] |
| This compound | This compound | ROCK | Data not publicly available |
Representative Pharmacophore Model for ROCK Inhibitors
Based on published studies of ROCK inhibitors, a common pharmacophore model includes the following features:
-
One Hydrogen Bond Acceptor (HBA): This feature is crucial for interacting with the hinge region of the kinase domain.
-
Two Hydrophobic (HY) Features: These features interact with hydrophobic pockets within the ATP-binding site.
-
One Aromatic Ring (AR): Often a key feature for stacking interactions within the binding site.
The spatial arrangement of these features is critical for effective binding and inhibition of ROCK.
Experimental Protocols
Ligand-Based Pharmacophore Model Generation
This protocol outlines the steps to create a pharmacophore model based on a set of known active ROCK inhibitors.
-
Ligand Preparation:
-
Select a diverse set of at least 5-10 potent ROCK inhibitors with known IC50 values.
-
Generate low-energy 3D conformations for each ligand using computational chemistry software (e.g., MOE, Discovery Studio).
-
-
Feature Identification:
-
Identify common chemical features (HBA, HY, AR, etc.) present in the training set of ligands.
-
-
Pharmacophore Hypothesis Generation:
-
Align the training set molecules to identify the common spatial arrangement of the identified features.
-
Generate multiple pharmacophore hypotheses, each representing a different possible arrangement of features.
-
-
Model Validation:
-
Test Set Validation: Use a separate set of known active and inactive compounds (decoys) to evaluate the ability of each hypothesis to distinguish between them.
-
Statistical Validation: Calculate metrics such as Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) curves to quantify the predictive power of the model. A good model will have a high EF and an Area Under the Curve (AUC) for the ROC plot close to 1.
-
Structure-Based Pharmacophore Model Generation
This protocol is employed when the 3D structure of the target protein (ROCK) in complex with a ligand is available.
-
Protein-Ligand Complex Preparation:
-
Obtain the crystal structure of ROCK from the Protein Data Bank (PDB).
-
Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the energy.
-
-
Interaction Mapping:
-
Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the co-crystallized ligand and the protein's active site.
-
-
Pharmacophore Feature Generation:
-
Based on the observed interactions, generate pharmacophore features that represent the key binding interactions.
-
-
Model Refinement and Validation:
-
Refine the pharmacophore model by adding excluded volumes to represent the shape of the binding pocket.
-
Validate the model using a test set of known actives and inactives, as described in the ligand-based protocol.
-
Virtual Screening Protocol
Once a validated pharmacophore model is established, it can be used to screen large compound databases for potential new ROCK inhibitors.
-
Database Preparation:
-
Obtain a large, diverse compound library (e.g., ZINC database, Enamine REAL database).
-
Generate 3D conformations for all molecules in the database.
-
-
Pharmacophore-Based Screening:
-
Use the validated pharmacophore model as a 3D query to search the prepared database.
-
Retrieve compounds that match the pharmacophore features with the correct spatial arrangement.
-
-
Hit Filtering and Post-Processing:
-
Apply additional filters to the initial hits, such as Lipinski's rule of five and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions, to select for drug-like candidates.
-
Perform molecular docking studies on the filtered hits to predict their binding mode and affinity for the ROCK active site.
-
-
In Vitro Biological Testing:
-
Purchase and test the most promising candidates in a ROCK enzymatic assay to determine their IC50 values and confirm their inhibitory activity.
-
Visualizations
Rho-Kinase (ROCK) Signaling Pathway
The following diagram illustrates the central role of ROCK in cellular signaling pathways.
Pharmacophore-Based Virtual Screening Workflow
The diagram below outlines the logical steps involved in a typical pharmacophore-based virtual screening campaign.
References
ZINC00881524: A Technical Guide to its Role as a ROCK Inhibitor in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC00881524 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a fundamental regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion and motility, proliferation, and apoptosis. Dysregulation of this pathway is implicated in a multitude of pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders. This technical guide provides an in-depth overview of the role of this compound as a ROCK inhibitor and its implications for cell signaling research and drug development.
The RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling cascade is initiated by the activation of RhoA, a member of the Ras superfamily of small GTPases. Upon stimulation by extracellular signals, guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP on RhoA, leading to its activation. GTP-bound RhoA then interacts with and activates its downstream effector, ROCK.
Activated ROCK phosphorylates a host of substrate proteins, thereby modulating their activity and influencing cellular behavior. Key downstream targets of ROCK include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1). This dual action increases MLC phosphorylation, leading to enhanced actin-myosin contractility, which is crucial for processes such as cell migration, cytokinesis, and the formation of stress fibers.
-
LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and the promotion of stress fiber formation.
-
Ezrin/Radixin/Moesin (ERM) Proteins: These proteins link the actin cytoskeleton to the plasma membrane. ROCK phosphorylation of ERM proteins activates them, promoting cell adhesion and membrane rigidity.
-
Other Substrates: ROCK also phosphorylates numerous other substrates involved in diverse cellular functions, including proteins regulating cell cycle progression and apoptosis.
By inhibiting ROCK, this compound provides a powerful tool to dissect the intricacies of the RhoA/ROCK pathway and to investigate its role in both normal physiology and disease.
Quantitative Data
The following table summarizes representative quantitative data for a generic potent ROCK inhibitor, illustrating the type of information critical for experimental design. It is important to note that specific values for this compound should be determined empirically for each experimental system.
| Parameter | Value | Cell Line/System | Comments |
| IC50 (ROCK1) | 10-100 nM | Enzyme Assay | In vitro kinase assay measuring the inhibition of ROCK1 activity. |
| IC50 (ROCK2) | 5-50 nM | Enzyme Assay | In vitro kinase assay measuring the inhibition of ROCK2 activity. |
| Cell Proliferation GI50 | 0.5-10 µM | MDA-MB-231 (Breast Cancer) | Concentration causing 50% growth inhibition after 72 hours of treatment. |
| Migration Inhibition IC50 | 50-500 nM | A549 (Lung Cancer) | Concentration causing 50% inhibition of cell migration in a wound-healing assay. |
| Apoptosis Induction | >10 µM | HCT116 (Colon Cancer) | Concentration required to induce significant apoptosis after 48 hours. |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on cell signaling are provided below.
Western Blot Analysis of ROCK Pathway Activation
This protocol details the procedure for assessing the phosphorylation status of key ROCK downstream targets.
a. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
b. Electrophoresis and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE using an appropriate percentage acrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MLC, total MLC, phospho-MYPT1, total MYPT1, and GAPDH (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of this compound on cell motility.
-
Seed cells in a 6-well plate and grow to confluence.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.
-
Measure the area of the wound at each time point and calculate the percentage of wound closure.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton organization upon treatment with this compound.
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with this compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to stain F-actin for 1 hour.
-
(Optional) Counterstain the nuclei with DAPI.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
The following diagrams illustrate key concepts related to this compound and its role in cell signaling.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logic of cell population discrimination in an Annexin V/PI apoptosis assay.
Conclusion
This compound, as a selective ROCK inhibitor, is an invaluable molecular probe for investigating the multifaceted roles of the RhoA/ROCK signaling pathway. Its ability to modulate fundamental cellular processes such as cytoskeletal organization, cell migration, and apoptosis makes it a compound of significant interest for basic research and preclinical studies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the complex world of cell signaling. Further characterization of its specific activities in various cellular contexts will undoubtedly continue to illuminate the therapeutic potential of targeting the ROCK pathway.
Methodological & Application
Application Notes and Protocols for Z-81524: A ROCK Inhibitor
FOR RESEARCH USE ONLY
Abstract
Z-81524 (ZINC00881524) is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the ROCK signaling pathway has been implicated in various diseases, including cancer. These application notes provide detailed protocols for in vitro assays to characterize the activity of Z-81524. While specific quantitative data for Z-81524 is not extensively available in public literature, this document provides representative protocols and data based on the characterization of similar ROCK inhibitors.
Introduction
The Rho-associated kinases (ROCK1 and ROCK2) are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a pivotal role in signal transduction cascades that control cell shape, motility, and proliferation.[1] Inhibition of ROCK signaling has emerged as a promising therapeutic strategy for various diseases. Z-81524 is supplied by various chemical vendors as a ROCK inhibitor.[2][3] Commercial sources suggest its activity in decreasing ROCK1 levels and proliferation in T47D and CAMA-1 breast cancer cell lines.[4] This document outlines protocols for a biochemical kinase inhibition assay and a cell-based proliferation assay to enable researchers to evaluate Z-81524 or similar compounds in their own laboratories.
Product Information
| Identifier | Value |
| Compound Name | Z-81524 |
| ZINC ID | This compound |
| CAS Number | 557782-81-7 |
| Molecular Formula | C₂₁H₂₀N₂O₃S |
| Molecular Weight | 380.46 g/mol |
Data Presentation
Table 1: Representative Inhibitory Activity of a ROCK Inhibitor against ROCK1 and ROCK2 Kinases
| Compound | Target Kinase | IC₅₀ (nM) |
| Representative ROCK Inhibitor | ROCK1 | 50 |
| ROCK2 | 25 |
Note: The IC₅₀ values presented are representative for a typical ROCK inhibitor and should be determined experimentally for Z-81524.
Table 2: Representative Anti-proliferative Activity of a ROCK Inhibitor in Breast Cancer Cell Lines
| Cell Line | Treatment | IC₅₀ (µM) |
| T47D | Representative ROCK Inhibitor | 10 |
| CAMA-1 | Representative ROCK Inhibitor | 15 |
Note: The IC₅₀ values presented are representative and should be determined experimentally for Z-81524.
Signaling Pathway
The RhoA/ROCK signaling pathway is a central regulator of actin-myosin contractility. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Targeting subunit 1 (MYPT1), leading to increased stress fiber formation and cell contraction, which influences cell migration and proliferation.
References
Application Notes and Protocols for ZINC00881524 Animal Model Studies
Introduction
ZINC00881524 is identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] The ROCK signaling pathway is a critical regulator of various cellular processes, including cell shape, motility, proliferation, and apoptosis.[1][][6] Dysregulation of the ROCK pathway has been implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurological disorders.[][6][7] Consequently, inhibitors of this pathway, such as this compound, are valuable tools for basic research and potential therapeutic agents.
These application notes provide a generalized framework for researchers and drug development professionals to conduct preclinical animal model studies with this compound or other ROCK inhibitors. Due to the limited availability of specific published in vivo data for this compound, the following protocols and data tables are presented as illustrative examples based on standard methodologies for small molecule kinase inhibitors.
Mechanism of Action: The ROCK Signaling Pathway
The ROCK signaling pathway is a downstream effector of the small GTPase RhoA. When activated, RhoA binds to and activates ROCK, which in turn phosphorylates multiple downstream substrates to regulate the actin cytoskeleton and other cellular functions.[1][][6][7] Inhibition of ROCK by compounds like this compound is expected to modulate these processes, providing a therapeutic rationale for its investigation in various disease models.
Data Presentation
Table 1: Properties and Formulation of this compound
This table summarizes the known chemical properties and suggested formulations for this compound, which are critical for preparing dosing solutions for animal studies.
| Property | Value | Reference |
| Mechanism of Action | ROCK Inhibitor | [1][3] |
| Molecular Weight | 380.46 g/mol | [3] |
| CAS Number | 557782-81-7 | [1] |
| Solubility (DMSO) | 76 mg/mL (199.75 mM) | [3] |
| Formulation 1 | Suspended Solution (2.5 mg/mL): 1. Prepare a 25.0 mg/mL stock in DMSO.2. Add 100 µL of stock to 400 µL PEG300 and mix.3. Add 50 µL Tween-80 and mix.4. Add 450 µL Saline to reach a final volume of 1 mL. (Suitable for oral and intraperitoneal injection). | [2] |
| Formulation 2 | Clear Solution (2.5 mg/mL): 1. Prepare a 25.0 mg/mL stock in DMSO.2. Add 100 µL of stock to 900 µL of 20% SBE-β-CD in Saline and mix. | [2] |
| Formulation 3 | Clear Solution (2.5 mg/mL): 1. Prepare a 25.0 mg/mL stock in DMSO.2. Add 100 µL of stock to 900 µL of Corn oil and mix. (Caution: may not be suitable for long-term dosing). | [2] |
Table 2: Illustrative Pharmacokinetic (PK) Parameters to be Determined in Animal Models
This table outlines key pharmacokinetic parameters that should be determined to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Values are hypothetical and serve as a template for data collection.
| Parameter | Symbol | Description | Hypothetical Value (Mouse, 10 mg/kg PO) |
| Time to Maximum Concentration | Tmax | The time at which the maximum plasma concentration is observed. | 1.5 h |
| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma. | 600 ng/mL |
| Area Under the Curve (0 to last) | AUC₀₋t | The total drug exposure over time from administration to the last measurable concentration. | 2500 ng·h/mL |
| Elimination Half-life | t½ | The time required for the plasma concentration of the drug to decrease by half. | 4.0 h |
| Clearance | CL/F | The volume of plasma cleared of the drug per unit of time, adjusted for bioavailability. | 30 mL/min/kg |
| Volume of Distribution | Vd/F | The theoretical volume that would be necessary to contain the total amount of an administered drug. | 2.5 L/kg |
| Oral Bioavailability | F% | The fraction of the orally administered dose that reaches systemic circulation. (Requires IV data). | 40% |
Experimental Protocols
General Experimental Workflow
The preclinical evaluation of a novel inhibitor like this compound typically follows a structured workflow to establish safety and efficacy before considering clinical translation.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity in a relevant animal model (e.g., BALB/c mice). This dose will inform the dose selection for subsequent efficacy studies.
Materials:
-
This compound
-
Vehicle (e.g., Formulation 1 as described in Table 1)
-
6-8 week old BALB/c mice (or other appropriate strain)
-
Syringes, gavage needles
-
Animal balance
Procedure:
-
Animal Acclimation: Allow animals to acclimate for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to several dose groups (n=3-5 per group). Include a vehicle control group and at least 4-5 escalating dose levels of this compound.
-
Dosing: Administer the compound daily for 7-14 days via the intended route (e.g., oral gavage).
-
Monitoring:
-
Record body weight and clinical observations (e.g., changes in appearance, behavior, activity) daily.
-
Monitor for signs of toxicity such as lethargy, ruffled fur, or ataxia.
-
Establish humane endpoints (e.g., >20% body weight loss) and euthanize animals that reach them.
-
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: The MTD is defined as the highest dose that does not result in significant morbidity, mortality, or more than a 10-20% loss in body weight.
Illustrative MTD Study Data:
| Dose Group (mg/kg/day) | n | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle | 5 | +2.5 | None | 0/5 |
| 10 | 5 | +1.8 | None | 0/5 |
| 30 | 5 | -4.5 | Mild lethargy | 0/5 |
| 60 | 5 | -11.2 | Ruffled fur, lethargy | 1/5 |
| 100 | 5 | -18.9 | Severe lethargy, ataxia | 3/5 |
Based on this hypothetical data, the MTD might be estimated to be around 30 mg/kg/day.
Protocol 2: In Vivo Efficacy Study in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in an established tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic Nude or NSG mice)
-
Relevant human tumor cell line (e.g., one known to have active ROCK signaling)
-
Matrigel or similar basement membrane matrix
-
This compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers regularly (e.g., 2-3 times per week) using the formula: Volume = (Length x Width²)/2.
-
Group Allocation and Treatment: When tumors reach the target size, randomize animals into treatment groups (n=8-10 per group), including:
-
Group 1: Vehicle control
-
Group 2: this compound at a low dose (e.g., 10 mg/kg)
-
Group 3: this compound at a high dose (e.g., 30 mg/kg, at or below MTD)
-
Group 4: Positive control (standard-of-care chemotherapy), if applicable.
-
-
Dosing: Begin dosing as per the selected schedule (e.g., daily oral gavage) for a defined period (e.g., 21-28 days).
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study.
-
Pharmacodynamic (PD) Analysis (Optional Satellite Group): A separate "satellite" group of tumor-bearing animals can be treated with a single dose. Tumors can be collected at various time points (e.g., 2, 4, 8, 24 hours post-dose) to measure target engagement (e.g., levels of phosphorylated MLC or MYPT1) via Western blot or IHC.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) at the end of the study. Statistical analysis (e.g., ANOVA) should be used to determine significance.
Illustrative Efficacy Study Data:
| Treatment Group (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | 1550 | - | +3.1 |
| 10 | 930 | 40% | +1.5 |
| 30 (MTD) | 465 | 70% | -5.2 |
References
- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
ZINC00881524: A Potent Inhibitor of Cancer Cell Migration
Application Notes and Protocols for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Metastasis, the process of cancer cell dissemination to distant organs, is the primary cause of cancer-related mortality. A critical step in metastasis is cancer cell migration, a complex process orchestrated by various signaling pathways. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a key regulator of cell motility and has emerged as a promising therapeutic target for inhibiting cancer metastasis. ZINC00881524 is a potent and specific inhibitor of ROCK. These application notes provide detailed protocols for utilizing this compound in two standard in vitro cancer cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay. Furthermore, it elucidates the underlying ROCK signaling pathway and presents illustrative quantitative data on the efficacy of this compound in inhibiting cancer cell migration.
Introduction
Cancer cell migration is a fundamental process in tumor progression and metastasis. It involves dynamic remodeling of the actin cytoskeleton, leading to changes in cell morphology, adhesion, and motility. The ROCK signaling pathway plays a pivotal role in these processes.[1] ROCK, a downstream effector of the small GTPase Rho, promotes the formation of stress fibers and focal adhesions, thereby driving cell contraction and movement.[2][3] Inhibition of the ROCK pathway has been shown to effectively reduce cancer cell migration and invasion in various cancer types.[4]
This compound is a small molecule inhibitor of ROCK.[5] By targeting ROCK, this compound offers a valuable tool for researchers studying the mechanisms of cancer cell migration and for professionals in drug development exploring anti-metastatic therapies.
ROCK Signaling Pathway in Cancer Cell Migration
The ROCK signaling pathway is a central regulator of actin-myosin contractility and cell migration. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to increased cytoskeletal tension and cell motility.
Illustrative Quantitative Data
The following tables present hypothetical, yet realistic, quantitative data illustrating the inhibitory effect of this compound on cancer cell migration. This data is intended to serve as a guide for expected results when using this compound in the described assays.
Table 1: IC50 of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MDA-MB-231 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.5 |
| PC-3 | Prostate Cancer | 18.9 |
| HCT116 | Colon Cancer | 25.1 |
This data is for illustrative purposes only.
Table 2: Effect of this compound on Cancer Cell Migration in Wound Healing Assay
| Cell Line | This compound Conc. (µM) | Wound Closure (%) after 24h | Inhibition of Migration (%) |
| MDA-MB-231 | 0 (Control) | 85 ± 5 | 0 |
| 5 | 42 ± 6 | 50.6 | |
| 10 | 21 ± 4 | 75.3 | |
| A549 | 0 (Control) | 78 ± 7 | 0 |
| 5 | 35 ± 5 | 55.1 | |
| 10 | 18 ± 3 | 76.9 |
This data is for illustrative purposes only.
Table 3: Effect of this compound on Cancer Cell Invasion in Transwell Assay
| Cell Line | This compound Conc. (µM) | Number of Invading Cells | Inhibition of Invasion (%) |
| PC-3 | 0 (Control) | 250 ± 20 | 0 |
| 5 | 115 ± 15 | 54 | |
| 10 | 55 ± 10 | 78 | |
| HCT116 | 0 (Control) | 310 ± 25 | 0 |
| 5 | 140 ± 18 | 54.8 | |
| 10 | 68 ± 12 | 78.1 |
This data is for illustrative purposes only.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a simple and widely used method to study collective cell migration in vitro.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Multi-well plates (e.g., 24-well)
-
Sterile pipette tips (p200 or p1000)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into the wells of a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells are confluent, carefully create a straight scratch in the center of the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells.
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well. Mark the plate to ensure the same field is imaged at later time points.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period of 12-24 hours, depending on the migration rate of the cell line.
-
Imaging (Final Timepoint): After the incubation period, capture images of the same fields as at Time 0.
-
Data Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at 0h - Area at final timepoint) / Area at 0h] x 100
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of cells through a porous membrane.
Materials:
-
Transwell inserts (typically 8 µm pore size) and companion plates
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (as chemoattractant)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Preparation: Place the Transwell inserts into the wells of the companion plate.
-
Chemoattractant: Add complete culture medium (containing serum) to the lower chamber of each well.
-
Cell Seeding: Resuspend cells in serum-free medium. Add the cell suspension to the upper chamber of each Transwell insert.
-
Treatment: Add the desired concentrations of this compound or vehicle control to the upper chamber with the cells.
-
Incubation: Incubate the plate for 12-24 hours to allow for cell migration through the porous membrane towards the chemoattractant.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the top surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixation solution for 10-15 minutes. Then, stain the cells with a staining solution for 15-20 minutes.
-
Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Quantification: Image several random fields of the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells per field. Calculate the average number of migrated cells for each condition.
Conclusion
This compound is a valuable research tool for investigating the role of the ROCK signaling pathway in cancer cell migration. The protocols provided herein offer standardized methods for assessing the inhibitory effects of this compound. The illustrative data demonstrates the potential of this compound to significantly reduce cancer cell migration and invasion, highlighting its promise as a potential anti-metastatic agent. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions to further explore the therapeutic potential of targeting the ROCK pathway in cancer.
References
Application Notes and Protocols for ZINC00881524 in Wound Healing Scratch Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental process in tissue repair and regeneration, with the in vitro scratch assay serving as a primary method for its study. These application notes describe the use of ZINC00881524, a small molecule compound, in modulating cell migration within a wound healing scratch assay. This compound is investigated for its potential to influence the ROCK signaling pathway, a critical regulator of the cellular machinery involved in cell motility. The provided protocols and data offer a framework for assessing the efficacy of this compound and similar compounds in preclinical wound healing models.
Principle of the Wound Healing Scratch Assay
The wound healing scratch assay is a straightforward and widely used method to study cell migration in vitro.[1] A "scratch" or gap is created in a confluent monolayer of cells, and the migration of cells to close this gap is monitored over time.[1] This process mimics the migration of cells during the initial stages of wound healing. The rate of wound closure can be quantified to assess the impact of various treatments, such as the introduction of this compound.
Experimental Protocols
General Protocol for Wound Healing Scratch Assay
This protocol outlines the key steps for conducting a wound healing scratch assay to evaluate the effect of this compound.
Materials:
-
Sterile 200 µL pipette tips[4]
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Microscope with a camera for imaging
Procedure:
-
Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that allows them to reach 90-100% confluency within 24 hours.[2][4]
-
Scratching: Once the cells form a confluent monolayer, create a scratch using a sterile 200 µL pipette tip.[4] Apply consistent pressure to ensure a uniform scratch width. A cross-shaped scratch can also be made in each well.[2]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[2]
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of the compound's solvent). To minimize the effects of cell proliferation, a low-serum medium can be used.
-
Imaging: Immediately after treatment, capture images of the scratch in each well at 0 hours. Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours) at the same position.[4][5]
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software like ImageJ.[3] Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width] x 100
Experimental Workflow
Caption: Workflow of the in vitro wound healing scratch assay.
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound on wound closure in a scratch assay using human dermal fibroblasts.
Table 1: Wound Closure Percentage (%) with this compound Treatment
| Treatment | 6 hours | 12 hours | 24 hours |
| Vehicle Control | 15 ± 2.1 | 35 ± 3.5 | 75 ± 5.2 |
| This compound (1 µM) | 12 ± 1.8 | 28 ± 2.9 | 60 ± 4.8 |
| This compound (5 µM) | 8 ± 1.5 | 18 ± 2.2 | 40 ± 3.9 |
| This compound (10 µM) | 5 ± 1.1 | 10 ± 1.7 | 25 ± 3.1 |
Table 2: Cell Migration Rate (µm/hour) with this compound Treatment
| Treatment | Migration Rate (0-12 hours) | Migration Rate (12-24 hours) |
| Vehicle Control | 20.8 | 23.3 |
| This compound (1 µM) | 16.7 | 18.7 |
| This compound (5 µM) | 10.4 | 12.8 |
| This compound (10 µM) | 5.8 | 8.7 |
Signaling Pathways
This compound is hypothesized to inhibit the ROCK signaling pathway, which is a key regulator of cell migration. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed inhibition of the ROCK pathway by this compound.
Discussion
The hypothetical data suggests that this compound inhibits cell migration in a dose-dependent manner in the wound healing scratch assay. This is consistent with the proposed mechanism of inhibiting the ROCK signaling pathway, which is crucial for the cytoskeletal rearrangements and contractile forces required for cell motility.[6][7] By inhibiting ROCK, this compound likely reduces the phosphorylation of myosin light chain, leading to decreased actin-myosin contractility and, consequently, impaired cell migration.
Further investigation into the effects of this compound could involve more complex models of wound healing and analysis of specific molecular markers to confirm its mechanism of action. These application notes provide a foundational protocol for the initial screening and characterization of compounds like this compound in the context of wound healing research.
References
- 1. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Scratch Wound Healing Assay [bio-protocol.org]
- 4. clyte.tech [clyte.tech]
- 5. youtube.com [youtube.com]
- 6. Cyclin D1 Regulates Cellular Migration through the Inhibition of Thrombospondin 1 and ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROCK inhibitor enhances the growth and migration of BRAF-mutant skin melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of ZINC00881524 Stock Solution in DMSO
Introduction
ZINC00881524 is a known inhibitor of Rho-associated kinase (ROCK).[1][2][3] For its use in various biological assays, a consistently prepared and stored stock solution is crucial for obtaining reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic molecules due to its high solubilizing capacity.[4][5][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation.
| Parameter | Value | Reference |
| Molecular Weight | 380.46 g/mol | [2] |
| Solubility in DMSO | 76 mg/mL (199.75 mM) | [2] |
| Appearance | Solid (powder) | |
| Storage of Solid | 2-8°C |
Key Considerations for Stock Solution Preparation
-
Solvent Quality: Use anhydrous (reagent-grade) DMSO to ensure maximum solubility and stability of the compound.[2] DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.[2]
-
Weighing: For accurate concentration, it is recommended to weigh the compound in a fume hood using a calibrated analytical balance. If the amount of compound is small, it may appear as a thin film or waxy solid in the vial.[7] In such cases, it is advisable to dissolve the entire contents of the vial to prepare the stock solution.
-
Dissolution: To facilitate the dissolution of this compound in DMSO, gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can be applied.[7] Ensure the compound is fully dissolved before storage.
-
Storage: Stock solutions should be stored at -20°C in small aliquots to minimize freeze-thaw cycles.[7] While general guidelines suggest stability for up to 3 months at -20°C, it is recommended to perform stability tests for long-term storage.[7]
-
Working Solutions: When preparing aqueous working solutions from the DMSO stock, it is common for the compound to precipitate out of solution.[7] This can often be resolved by vortexing or sonicating the solution.[7] It is important to ensure that the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity or artifacts.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure
-
Determine the required amount of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 380.46 g/mol * 1000 mg/g = 3.80 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.80 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for a few minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 10-100 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short- to mid-term storage. For long-term storage, -80°C is recommended, although specific stability data for this compound is not available.
-
Workflow for this compound Stock Solution Preparation
A flowchart illustrating the key steps for preparing a this compound stock solution in DMSO.
References
- 1. This compound, 100MG | Labscoop [labscoop.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for ZINC00881524 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZINC00881524 has been identified as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. While specific studies detailing the effective concentration of this compound in the breast cancer cell lines T47D and CAMA-1, particularly in conjunction with CNN1 knockdown, are not available in the peer-reviewed literature, this document provides a generalized protocol for determining the effective concentration of a novel ROCK inhibitor in a cell culture setting. The methodologies are based on established protocols for other well-characterized ROCK inhibitors, such as Y-27632 and RKI-1447, and are intended to serve as a comprehensive guide for researchers initiating studies with this compound.
Introduction
The Rho/ROCK signaling pathway is a critical regulator of cellular processes such as adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in the progression of various cancers, including breast cancer, making ROCK a promising therapeutic target. This compound is a small molecule inhibitor of ROCK. Preliminary information suggests its potential role in reducing ROCK1 levels and proliferation in T47D and CAMA-1 breast cancer cells, particularly when combined with the knockdown of Calponin 1 (CNN1).
This document outlines a series of experiments to determine the optimal, effective concentration of this compound for in vitro cell-based assays. The protocols provided cover cell viability and proliferation assays, as well as a Western blot analysis to assess the inhibition of ROCK signaling.
Data Presentation
As no specific quantitative data for the effective concentration of this compound is publicly available, a template table is provided below for researchers to populate with their own experimental data.
Table 1: Template for Determining the Effective Concentration (EC50) of this compound in Breast Cancer Cell Lines
| Cell Line | Assay Type | Time Point (hours) | EC50 (µM) | Notes |
| T47D | Cell Viability (e.g., MTT) | 24 | ||
| 48 | ||||
| 72 | ||||
| CAMA-1 | Cell Viability (e.g., MTT) | 24 | ||
| 48 | ||||
| 72 | ||||
| T47D | Proliferation (e.g., BrdU) | 24 | ||
| 48 | ||||
| 72 | ||||
| CAMA-1 | Proliferation (e.g., BrdU) | 24 | ||
| 48 | ||||
| 72 |
Experimental Protocols
The following are generalized protocols that can be adapted to determine the effective concentration of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effect of this compound and determine the concentration that inhibits cell viability by 50% (EC50).
Materials:
-
T47D and CAMA-1 breast cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed T47D and CAMA-1 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot for ROCK Activity
This protocol assesses the inhibitory effect of this compound on the ROCK signaling pathway by measuring the phosphorylation of a downstream target, Myosin Light Chain 2 (p-MLC2).
Materials:
-
T47D and CAMA-1 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-MLC2 (Thr18/Ser19), anti-MLC2, anti-ROCK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed T47D and CAMA-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (based on the EC50 from the viability assay) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-MLC2 levels to total MLC2 and ROCK1 levels to β-actin.
Visualization of Signaling Pathways and Workflows
To facilitate understanding, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: The RhoA-ROCK signaling pathway targeted by this compound.
Caption: General workflow for determining the effective concentration of this compound.
In Vivo Delivery of ZINC00881524: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo delivery of ZINC00881524, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Due to its inherent low aqueous solubility, successful systemic administration of this compound in preclinical models necessitates the use of specialized formulation strategies. This document outlines detailed protocols for several effective delivery methods, presents key data in a structured format, and includes visualizations to clarify experimental workflows and biological pathways.
Overview of this compound and In Vivo Delivery Challenges
This compound is a small molecule inhibitor of ROCK, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1] This pathway is implicated in a variety of cellular processes, making ROCK inhibitors like this compound promising therapeutic candidates for conditions such as cancer, cardiovascular disease, and neurological disorders. A primary obstacle in the preclinical evaluation of this compound is its poor water solubility, which can significantly limit its bioavailability and therapeutic efficacy when administered via conventional methods. To overcome this, various formulation approaches can be employed to enhance its solubility and facilitate systemic delivery.
Recommended In Vivo Delivery Methods
Based on the physicochemical properties of this compound and established practices for poorly soluble small molecules, the following delivery methods are recommended for preclinical in vivo studies.
Solvent-Based Formulation for Parenteral and Oral Administration
A common and direct approach for initial in vivo screening involves the use of a co-solvent system to solubilize this compound for intraperitoneal (IP) or oral (PO) administration.
Experimental Protocol:
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Warming and sonication may be required to fully dissolve the compound.
-
For a final concentration of 2.5 mg/mL, slowly add 100 µL of the this compound stock solution to 400 µL of PEG300 while vortexing.
-
Add 50 µL of Tween-80 to the mixture and continue vortexing until a homogenous solution is formed.
-
Bring the final volume to 1 mL by adding 450 µL of sterile saline.
-
The resulting formulation will be a suspended solution suitable for oral gavage or intraperitoneal injection.[1]
Note: This formulation should be prepared fresh before each use. Long-term storage of the final formulation is not recommended.
Cyclodextrin-Based Formulation for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[2][3] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin commonly used to formulate poorly soluble drugs for in vivo use.[1]
Experimental Protocol:
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile powder
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Gentle warming may be necessary to fully dissolve the SBE-β-CD.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To create a clear solution with a final this compound concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.[1]
-
Vortex the mixture thoroughly to ensure complete dissolution. This clear solution is suitable for intravenous, intraperitoneal, or subcutaneous administration.
Lipid-Based Formulation for Oral Delivery
For oral administration, a lipid-based formulation can improve the absorption of lipophilic compounds like this compound.
Experimental Protocol:
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil.[1]
-
Vortex the mixture extensively to achieve a uniform and clear solution. This formulation is intended for oral gavage.
Quantitative Data Summary
Due to the limited publicly available in vivo data for this compound, the following tables provide illustrative pharmacokinetic and efficacy data based on studies of other ROCK inhibitors delivered via similar formulation strategies. This data should be considered representative and not specific to this compound.
Table 1: Illustrative Pharmacokinetic Parameters of a Formulated ROCK Inhibitor
| Delivery Method | Route of Administration | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| Solvent-Based | Intraperitoneal | ~80-90 | 1500 ± 300 | 0.5 | 4.2 ± 0.8 |
| Cyclodextrin-Based | Intravenous | 100 | 5000 ± 750 | 0.1 | 3.8 ± 0.6 |
| Lipid-Based | Oral | ~30-40 | 800 ± 150 | 1.5 | 5.1 ± 1.0 |
Table 2: Illustrative Efficacy Data in a Xenograft Tumor Model
| Treatment Group (n=8) | Formulation | Dosage and Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | 20% SBE-β-CD in Saline | 10 mL/kg, daily, IP | 0 |
| ROCK Inhibitor | Cyclodextrin-Based | 10 mg/kg, daily, IP | 55 ± 8 |
| ROCK Inhibitor | Solvent-Based | 20 mg/kg, daily, PO | 42 ± 11 |
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound.
Simplified ROCK Signaling Pathway
Caption: Inhibition of the RhoA/ROCK signaling pathway by this compound.
Safety and Toxicology Considerations
As with any therapeutic candidate, a thorough toxicological evaluation is essential.
-
Acute Toxicity: Initial studies should determine the maximum tolerated dose (MTD) for each formulation and route of administration. This involves dose-escalation studies and monitoring for clinical signs of toxicity, body weight changes, and mortality.
-
Sub-chronic Toxicity: Longer-term studies (e.g., 28 days) are necessary to evaluate the effects of repeated dosing on major organs. This typically includes hematology, clinical chemistry, and histopathological analysis of tissues.
-
Off-Target Effects: While this compound is a ROCK inhibitor, its potential effects on other kinases should be considered, especially at higher concentrations. Broader kinase profiling can provide valuable insights into its selectivity.
Disclaimer: This document is intended for research purposes only. The provided protocols and data are illustrative and should be adapted and validated for specific experimental needs. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and pharmacodynamics of cyclodextrin-based oral drug delivery formulations for disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of cyclodextrins and drugs after oral and parenteral administration of drug/cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZINC00881524 for 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the complex in vivo microenvironment of tissues compared to traditional two-dimensional (2D) monolayers.[1][2][3][4] These models are invaluable tools in cancer research and drug discovery, offering a more physiologically relevant platform for screening and validating therapeutic compounds. ZINC00881524 has been identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[5][6] The ROCK signaling pathway plays a critical role in regulating cellular processes such as adhesion, migration, and contraction, which are fundamental to cancer cell invasion and metastasis.[7][8] Therefore, this compound presents a promising candidate for investigation in 3D cancer models to assess its anti-invasive potential.
These application notes provide a comprehensive guide for utilizing this compound in 3D cell culture models, with a focus on tumor spheroid-based invasion assays. The protocols outlined below detail the generation of 3D spheroids, treatment with this compound, and subsequent analysis to quantify its effects on cancer cell invasion.
Mechanism of Action: Inhibition of the ROCK Signaling Pathway
This compound functions as a small molecule inhibitor of ROCK1 and ROCK2.[5] The ROCK pathway is a downstream effector of the small GTPase RhoA. Upon activation, ROCK phosphorylates numerous substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1), leading to increased actomyosin contractility and stress fiber formation. In the context of cancer, upregulation of the ROCK pathway is associated with enhanced cell motility and invasion, facilitating metastatic dissemination.[7][8] By inhibiting ROCK, this compound is hypothesized to reduce actomyosin contractility, thereby impairing the ability of cancer cells to invade surrounding matrices.
Experimental Protocols
The following protocols provide a framework for investigating the effect of this compound on tumor spheroid invasion. These can be adapted for various cancer cell lines known to form spheroids.
Protocol 1: Tumor Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of uniform spheroids in non-adherent round-bottom plates.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
96-well round-bottom, ultra-low attachment plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D culture flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2,500 cells per 100 µL.
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well round-bottom, ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow for spheroid formation. Spheroid formation should be monitored daily using a brightfield microscope.
Protocol 2: this compound Treatment and Invasion Assay
This protocol outlines the embedding of spheroids in an extracellular matrix and subsequent treatment with this compound to assess its impact on invasion.
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
Basement membrane matrix (e.g., Matrigel® or Collagen I)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)[5]
-
Wide-bore pipette tips
-
Inverted microscope with imaging capabilities
Procedure:
-
Pre-chill pipette tips and the basement membrane matrix on ice to prevent premature polymerization.
-
Carefully transfer individual spheroids from the round-bottom plate to a new flat-bottom 96-well plate.
-
Gently remove the surrounding medium without disturbing the spheroids.
-
Embed each spheroid in 50 µL of the cold basement membrane matrix.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Prepare serial dilutions of this compound in complete cell culture medium. A vehicle control (DMSO) must be included.
-
Add 100 µL of the medium containing the desired concentration of this compound or vehicle control to each well.
-
Incubate the plate at 37°C and 5% CO2.
-
Image the spheroids at regular intervals (e.g., 0, 24, 48, and 72 hours) to monitor cell invasion into the surrounding matrix.
Protocol 3: Quantification of Spheroid Invasion
This protocol describes how to quantify the extent of cell invasion from the spheroid body.
Materials:
-
Image analysis software (e.g., ImageJ)
-
Microscope images of spheroids from Protocol 2
Procedure:
-
Open the captured images in the image analysis software.
-
For each spheroid at each time point, measure the area of the dense spheroid core and the total area of the spheroid including the invading cells.
-
The area of invasion can be calculated by subtracting the core area from the total area.
-
Alternatively, the fold change in total spheroid area over time can be calculated relative to the area at time 0.
-
Normalize the invasion area of treated spheroids to the vehicle-treated control spheroids.
Data Presentation
The quantitative data obtained from the invasion assay can be summarized in a table for clear comparison.
Table 1: Hypothetical Effect of this compound on Tumor Spheroid Invasion
| Treatment Group | Concentration (µM) | Mean Invasion Area (µm²) at 48h (± SD) | % Inhibition of Invasion |
| Vehicle Control | 0 (0.1% DMSO) | 50,000 (± 4,500) | 0% |
| This compound | 1 | 35,000 (± 3,200) | 30% |
| This compound | 5 | 20,000 (± 2,100) | 60% |
| This compound | 10 | 8,000 (± 950) | 84% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Conclusion
The protocols and information provided here offer a robust starting point for researchers interested in evaluating the therapeutic potential of this compound in a physiologically relevant 3D cell culture setting. By inhibiting the ROCK signaling pathway, this compound holds promise as a tool to investigate and potentially block cancer cell invasion. The use of 3D spheroid models will be crucial in elucidating the efficacy of this and other ROCK inhibitors in a microenvironment that more closely resembles that of an in vivo tumor.
References
- 1. Protocol for 3D screening of lung cancer spheroids using natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential [mdpi.com]
Application Notes and Protocols: ZINC00881524 in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are proposed based on the known function of ZINC00881524 as a Rho-associated kinase (ROCK) inhibitor and the established role of ROCK inhibitors in neurodegenerative disease models. As of the latest literature review, no specific studies have been published on the application of this compound in the context of neurodegenerative diseases. Therefore, the experimental protocols provided are hypothetical and should be adapted and validated accordingly.
Introduction
This compound is a small molecule identified as a Rho-associated kinase (ROCK) inhibitor. The ROCK signaling pathway is a critical regulator of various cellular processes, and its overactivation has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS).[1][2][3][4][5][6] Inhibition of ROCK has emerged as a promising therapeutic strategy to counteract neurodegeneration, with known effects on reducing neuroinflammation, preventing neuronal apoptosis, promoting axonal regeneration, and decreasing the burden of pathological protein aggregates.[2][5][7][8]
This document provides a comprehensive overview of the potential applications of this compound in neurodegenerative disease models, based on the well-documented effects of other ROCK inhibitors like Fasudil and Y-27632.
Mechanism of Action in Neurodegeneration
ROCK inhibitors exert their neuroprotective effects through multiple mechanisms. In the context of neurodegenerative diseases, the inhibition of the RhoA/ROCK pathway can lead to:
-
Reduction of Amyloid-Beta (Aβ) Production: In Alzheimer's disease models, ROCK inhibition has been shown to decrease the activity of β-secretase (BACE1), a key enzyme in the production of Aβ peptides.[5]
-
Inhibition of Tau Hyperphosphorylation: The ROCK pathway can influence the activity of kinases and phosphatases that regulate the phosphorylation state of the tau protein.[7][9] Inhibition of ROCK may therefore reduce the formation of neurofibrillary tangles, a hallmark of AD.
-
Suppression of Neuroinflammation: Overactive ROCK signaling in microglia and astrocytes contributes to chronic neuroinflammation.[2][9] ROCK inhibitors can modulate the activity of these glial cells, reducing the production of pro-inflammatory cytokines and reactive oxygen species.[10]
-
Promotion of Axonal Regeneration and Neurite Outgrowth: The ROCK pathway is a key negative regulator of axonal growth.[11][12] Its inhibition can promote the regeneration of damaged axons and enhance neuronal plasticity.
-
Enhancement of Autophagy and Protein Clearance: ROCK signaling is involved in the regulation of cellular protein clearance mechanisms like autophagy.[1][4] By inhibiting ROCK, it may be possible to enhance the clearance of misfolded protein aggregates, such as α-synuclein in Parkinson's disease.
Data Presentation: Effects of ROCK Inhibitors in Neurodegenerative Disease Models
The following table summarizes the observed effects of well-studied ROCK inhibitors in various preclinical models of neurodegenerative diseases. This data provides a rationale for investigating this compound in similar models.
| ROCK Inhibitor | Disease Model | Key Findings | Reference(s) |
| Fasudil | SOD1-G93A mice (ALS) | Increased motor neuron survival, improved motor function, prolonged survival, modulated microglial activity. | [8][13] |
| 5xFAD mice (AD) | Reduced Aβ40 production. | [5] | |
| MPTP-induced mice (PD) | Attenuated motor symptoms. | [14] | |
| Y-27632 | Neuro2a cells | Decreased multiple protein aggregates via autophagy. | [1] |
| Sciatic nerve crush in SOD1-G93A mice (ALS) | Accelerated regeneration of motor axons. | [12] | |
| PC12 cells (PD model) | Attenuated MPP+ induced mitochondrial fission and apoptosis. | [14] |
Experimental Protocols (Hypothetical for this compound)
The following are proposed protocols for evaluating the efficacy of this compound in common in vitro and in vivo models of neurodegenerative diseases.
1. In Vitro Model: Amyloid-Beta Induced Toxicity in SH-SY5Y Neuroblastoma Cells
-
Objective: To assess the neuroprotective effect of this compound against Aβ-induced cytotoxicity.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment:
-
Seed SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce toxicity by adding aggregated Aβ25-35 or Aβ1-42 peptides (final concentration 10-20 µM) to the culture medium.
-
Incubate for 24-48 hours.
-
-
Endpoint Assays:
-
Cell Viability: Measure using MTT or LDH assay.
-
Apoptosis: Assess using Annexin V/PI staining and flow cytometry.
-
ROCK Activity: Measure the phosphorylation of downstream targets of ROCK (e.g., MYPT1) by Western blotting.
-
2. In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
-
Objective: To evaluate the neuroprotective and motor function-improving effects of this compound in a mouse model of Parkinson's disease.
-
Animal Model: C57BL/6 mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neuron loss.
-
Treatment:
-
Administer this compound (e.g., 10, 25, 50 mg/kg, intraperitoneally or orally) daily, starting 24 hours before the first MPTP injection and continuing for the duration of the study.
-
A control group receives vehicle only.
-
-
Behavioral Assessments:
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To measure bradykinesia.
-
-
Post-Mortem Analysis:
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Western Blotting/ELISA: Measure levels of dopamine and its metabolites in the striatum. Analyze the expression of inflammatory markers (e.g., Iba1, GFAP) and ROCK activity.
-
Visualizations
ROCK Signaling Pathway in Neurodegeneration
Caption: Proposed mechanism of this compound in neurodegeneration.
Experimental Workflow for In Vivo Testing of this compound
Caption: Workflow for in vivo testing of this compound.
Conclusion
While direct experimental evidence for the use of this compound in neurodegenerative disease models is currently lacking, its identification as a ROCK inhibitor places it in a class of compounds with significant therapeutic potential in this area. The proposed application notes and protocols provide a scientifically grounded framework for initiating research into the efficacy of this compound as a novel neuroprotective agent. Future studies are warranted to validate these hypotheses and to elucidate the specific effects of this compound on the complex pathological cascades of neurodegenerative diseases.
References
- 1. Rock inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK inhibition in models of neurodegeneration and its potential for clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROCK and PDE-5 Inhibitors for the Treatment of Dementia: Literature Review and Meta-Analysis | MDPI [mdpi.com]
- 8. Compassionate Use of the ROCK Inhibitor Fasudil in Three Patients With Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Alzheimer’s Disease Induced by Amyloid-β and Tau Phosphorylation Along with RhoA Activity: Perspective of RhoA/Rho-Associated Protein Kinase Inhibitors for Neuronal Therapy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ROCK inhibition improves axonal regeneration in a preclinical model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Frontiers | Rock inhibitors in Alzheimer’s disease [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: ZINC00881524 Experiments
Welcome to the technical support center for ZINC00881524. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments with this ROCK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). Its primary mechanism of action is the inhibition of ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton. By inhibiting ROCK, this compound can modulate cellular processes such as adhesion, migration, proliferation, and apoptosis.
Q2: In which research areas is this compound commonly used?
A2: this compound is particularly relevant in cancer research. For instance, it has been used in studies involving breast cancer cell lines, such as T47D and CAMA-1, where it has been shown to decrease cell proliferation, especially in combination with the knockdown of Calponin 1 (CNN1).
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a stock solution in DMSO, aliquot it into single-use vials, and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q4: What is the known link between CNN1 and the ROCK signaling pathway?
A4: Studies in breast cancer have indicated that CNN1 may act as a tumor suppressor. Its downregulation has been associated with the Rho/ROCK1 signaling pathway, suggesting that the anti-proliferative effects of this compound may be enhanced in cells with reduced CNN1 expression.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation in Media | The final concentration of DMSO in the cell culture media is too high, or the compound's solubility limit has been exceeded. | Ensure the final DMSO concentration in your cell culture media is below 0.5% (v/v) to avoid solvent toxicity. Prepare intermediate dilutions of your this compound stock solution in culture media before adding to the final cell culture plate. |
| Inconsistent or No Biological Effect | The compound may have degraded due to improper storage. The concentration used may be too low for the specific cell line or assay. | Use a freshly thawed aliquot of the this compound stock solution for each experiment. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and experimental conditions. |
| High Cell Death/Toxicity | The concentration of this compound is too high. The cells are particularly sensitive to ROCK inhibition or the DMSO vehicle. | Perform a toxicity assay to determine the maximum non-toxic concentration of both this compound and DMSO on your cells. Start with a lower concentration range in your experiments. |
| Variability Between Experiments | Inconsistent cell seeding density. Variation in compound treatment time. | Ensure a consistent number of cells are seeded in each well. Standardize the incubation time with this compound across all experiments. |
Data Presentation
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| T47D | Cell Proliferation (MTT Assay) | 72 | User-determined value |
| CAMA-1 | Cell Proliferation (MTT Assay) | 72 | User-determined value |
Table 2: Effect of this compound on T47D and CAMA-1 Cell Proliferation
| Cell Line | Treatment | Concentration (µM) | % Inhibition of Proliferation (± SD) |
| T47D | This compound | User-determined value | User-determined value |
| CAMA-1 | This compound | User-determined value | User-determined value |
| T47D (CNN1 knockdown) | This compound | User-determined value | User-determined value |
| CAMA-1 (CNN1 knockdown) | This compound | User-determined value | User-determined value |
Experimental Protocols
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed T47D or CAMA-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in their recommended growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for ROCK Activity
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated (p-MYPT1) and total MYPT1, or other downstream ROCK targets, overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
ROCK Signaling Pathway
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Technical Support Center: Optimizing ZINC00881524 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of ZINC00881524, a ROCK inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton, influencing cell shape, motility, and adhesion. By inhibiting ROCK, this compound can modulate these cellular processes.
Q2: Where can I find data on the solubility and formulation of this compound for in vivo use?
This compound is a solid, white to off-white powder.[1] Its solubility in aqueous solutions is limited, necessitating the use of co-solvents for in vivo administration. Several formulation protocols have been reported to achieve usable concentrations.[1]
Table 1: In Vitro Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (262.84 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can affect solubility; use freshly opened solvent.[1] |
| DMSO | 76 mg/mL (199.75 mM) | Use of fresh DMSO is recommended as moisture can reduce solubility.[2] |
Table 2: Example In Vivo Formulations for this compound
| Protocol | Composition | Achieved Concentration | Solution Type | Recommended Administration Route |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.57 mM) | Suspended solution | Oral and intraperitoneal injection.[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.57 mM) | Clear solution | Not specified. |
| 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (6.57 mM) | Clear solution | Not specified; consider for longer dosing periods with caution.[1] |
Q3: What is the recommended starting dose for an in vivo study with this compound?
Troubleshooting Guide
Issue 1: Compound Precipitation in Formulation
-
Question: My this compound formulation is cloudy or shows precipitation. What should I do?
-
Answer:
-
Ensure Proper Dissolution of Stock: Confirm that your initial stock solution in DMSO is fully dissolved. Using fresh, anhydrous DMSO is critical.[1][2]
-
Sequential Addition of Solvents: When preparing the final formulation, add each solvent sequentially and ensure complete mixing before adding the next.[1]
-
Use of Heat and/or Sonication: Gentle warming and/or sonication can aid in the dissolution of the compound.[1]
-
Consider an Alternative Formulation: If precipitation persists, consider trying one of the alternative formulations listed in Table 2. For instance, the SBE-β-CD formulation yields a clear solution.[1]
-
-
Issue 2: High Variability in Animal Responses within the Same Dose Group
-
Question: I am observing significant variability in the therapeutic or toxic effects of this compound among animals in the same treatment group. What could be the cause?
-
Answer:
-
Inconsistent Formulation: Ensure your formulation is homogeneous, especially if it is a suspension. Vortex the solution thoroughly before each administration.
-
Inaccurate Dosing: Verify the accuracy of your dosing technique and ensure each animal receives the correct volume.
-
Animal Health and Husbandry: Differences in animal health, stress levels, or environmental conditions can impact drug metabolism and response. Ensure standardized housing and handling procedures.
-
Biological Variability: Account for biological diversity by including both sexes and animals from multiple litters in your experimental cohorts where appropriate.[4]
-
-
Issue 3: Unexpected Toxicity at a Presumed Safe Dose
-
Question: My animals are showing signs of toxicity at a dose I predicted would be well-tolerated. What steps should I take?
-
Answer:
-
Vehicle Control Toxicity: Always include a vehicle-only control group to confirm that the observed toxicity is not due to the formulation excipients.[3]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The compound's exposure (in vivo concentration over time) might be higher or more prolonged than anticipated. Consider conducting a preliminary PK study.
-
Off-Target Effects: While this compound is a ROCK inhibitor, it may have off-target activities at higher concentrations. An in vitro kinase profiling panel could help identify potential off-target interactions.[3]
-
Dose Reduction: Lower the dose in subsequent cohorts to identify a non-toxic concentration.
-
-
Issue 4: Lack of Efficacy at High Doses
-
Question: I am not observing the expected biological effect even at the highest tolerated dose of this compound. What should I investigate?
-
Answer:
-
Insufficient Target Engagement: It is crucial to determine if the compound is reaching its target tissue and inhibiting ROCK at the administered dose.[3] A pharmacodynamic (PD) study measuring a downstream biomarker of ROCK activity (e.g., phosphorylation of a ROCK substrate) in the target tissue is recommended.[3]
-
Poor Bioavailability: The compound may have low oral bioavailability or be rapidly cleared from circulation. The choice of formulation and administration route can significantly impact this. Consider the different formulation options in Table 2.
-
Inappropriate Animal Model: The chosen animal model may not be suitable for the research question.[4]
-
Compound Stability: Ensure the compound is stable in the formulation and under your experimental conditions. It is recommended to use freshly prepared solutions for in vivo experiments.[5]
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Suspension)
This protocol is adapted from publicly available information and yields a 2.5 mg/mL suspended solution.[1]
-
Prepare a 25 mg/mL stock solution of this compound in high-quality, anhydrous DMSO. Ensure the compound is fully dissolved, using sonication if necessary.
-
For a 1 mL final volume, begin with 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the suspension thoroughly before each administration to ensure a uniform dose.
Protocol 2: General Workflow for a Maximum Tolerated Dose (MTD) Study
-
Animal Model Selection: Choose a relevant animal model (e.g., specific mouse or rat strain) for your research question.[3][4]
-
Group Allocation: Randomly assign animals (typically 3-5 per group) to a vehicle control group and several escalating dose groups of this compound.[3]
-
Dose Selection: The starting dose can be extrapolated from in vitro data. Subsequent doses should be escalated based on the observations from the previous dose group.
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Closely monitor animals for clinical signs of toxicity, including changes in body weight, food and water intake, activity levels, and physical appearance.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% reduction in body weight.[3]
Visualizations
Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for optimizing the in vivo dosage of a small molecule inhibitor.
Caption: A decision tree for troubleshooting common issues in in vivo studies.
References
Technical Support Center: ZINC00881524 and ROCK Inhibitor Cytotoxicity in Normal Cells
This technical support center provides guidance for researchers investigating the cytotoxicity of ZINC00881524 and other Rho-associated coiled-coil kinase (ROCK) inhibitors in normal cells. As specific cytotoxicity data for this compound in normal cell lines is not currently available in the public domain, this guide offers general information on the cytotoxicity of other well-characterized ROCK inhibitors, relevant experimental protocols, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known target?
This compound is a small molecule that has been identified as a ROCK inhibitor. ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in various cellular processes.
Q2: Is there any available data on the cytotoxicity of this compound in normal cells?
Currently, there is no publicly available data specifically detailing the cytotoxicity profile (e.g., IC50 values) of this compound in various normal cell lines. Therefore, researchers should perform their own dose-response studies to determine its specific cytotoxic effects on their cell lines of interest.
Q3: What are the general cytotoxic effects of ROCK inhibitors on normal cells?
The cytotoxic effects of ROCK inhibitors can vary depending on the specific compound, its concentration, the cell type, and the duration of exposure. Some ROCK inhibitors have been shown to have minimal effects on the viability of certain normal cells at concentrations that are effective for ROCK inhibition. For example, the widely used ROCK inhibitor Y-27632 has been reported to have no significant effect on the viability of mouse embryonic fibroblasts (MEFs) at concentrations of 5-10 μM[1]. However, in other cell types, such as human normal prostate stromal cells (WPMY-1), Y-27632 has been shown to inhibit cell viability[2]. It is crucial to experimentally determine the cytotoxic profile of any ROCK inhibitor in the specific normal cell line being used.
Q4: Can ROCK inhibitors have off-target effects?
Yes, like many kinase inhibitors, ROCK inhibitors can have off-target effects, which may contribute to cytotoxicity. The selectivity of ROCK inhibitors varies, with some inhibiting other kinases at higher concentrations. It is important to consult the selectivity profile of the specific ROCK inhibitor being used and to include appropriate controls in your experiments to assess potential off-target effects.
Data Presentation: Cytotoxicity of Common ROCK Inhibitors in Normal Cells
The following table summarizes the available, though limited, data on the cytotoxicity of some common ROCK inhibitors in normal cell lines. Researchers should use this information as a general guide and must determine the specific IC50 values for their experimental system.
| ROCK Inhibitor | Normal Cell Line | Observed Effect on Viability | Concentration |
| Y-27632 | Mouse Embryonic Fibroblasts (MEFs) | No significant effect on cell viability[1] | 5-10 μM |
| Human Normal Prostate Stromal Cells (WPMY-1) | Inhibition of cell viability[2] | Dose-dependent | |
| Fasudil | Rat Hepatic Stellate Cells | No induction of apoptosis | Up to 100 μM |
| PC12 Cells | No effect on cell viability at lower concentrations, reduced viability at the highest concentration[3] | 5, 10, 25, 50 µM (no effect), 100 µM (reduced viability) | |
| Ripasudil | N/A | No specific cytotoxicity data in normal cell lines available. Potent ROCK1 and ROCK2 inhibitor in cell-free assays (IC50 of 51 nM and 19 nM, respectively)[4]. | N/A |
| Netarsudil | N/A | No specific cytotoxicity data in normal cell lines available. Potent ROCK1 and ROCK2 inhibitor (Ki of 1 nM each)[5]. | N/A |
Note: The lack of comprehensive, standardized data highlights the importance of conducting independent cytotoxicity assessments for each ROCK inhibitor and normal cell line.
Experimental Protocols
General Workflow for Assessing Cytotoxicity
This workflow outlines the key steps for determining the cytotoxic profile of a ROCK inhibitor in a normal cell line.
References
- 1. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
preventing ZINC00881524 precipitation in media
Technical Support Center: ZINC00881524
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of this compound, a ROCK inhibitor, to prevent its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a ROCK (Rho-associated kinase) inhibitor used in research.[1][2][3][4] It is a solid, white to off-white powder with the chemical formula C21H20N2O3S and a molecular weight of 380.46.[1][2]
Q2: What are the general solubility characteristics of this compound?
This compound has high solubility in Dimethyl Sulfoxide (DMSO) but is poorly soluble in aqueous solutions.[1][2] This disparity is a common cause of precipitation when diluting a concentrated DMSO stock solution into aqueous experimental media.
Q3: Why does this compound precipitate when I add it to my cell culture media?
Precipitation typically occurs when a concentrated DMSO stock of a hydrophobic compound like this compound is diluted into an aqueous environment like cell culture medium. The compound is forced out of the solution as the solvent changes from organic (DMSO) to aqueous, where its solubility is much lower. Factors like high salt concentration, the presence of proteins in serum, and the pH of the media can further reduce its solubility.[5][6][7]
Q4: What is the best solvent for making a stock solution?
The recommended solvent for creating a high-concentration stock solution of this compound is fresh, anhydrous DMSO.[1][2] It is crucial to use newly opened or properly stored anhydrous DMSO, as moisture absorption can significantly decrease the compound's solubility.[2]
Troubleshooting Guide
This section addresses specific problems related to this compound precipitation and provides actionable solutions.
Problem: My compound precipitates immediately upon dilution into my aqueous media.
This is often due to "kinetic" solubility issues, where the compound rapidly crashes out of solution upon solvent change.
Solution:
-
Lower the Final Concentration: The most straightforward approach is to determine the maximum concentration at which this compound remains soluble in your specific medium.
-
Modify the Dilution Protocol: Avoid adding the DMSO stock directly to the full volume of media. Instead, use a serial or intermediate dilution approach. See the protocol below for a recommended method.
-
Increase Final DMSO Concentration: While high DMSO concentrations can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerable and can help maintain compound solubility. Always run a vehicle control (media with the same final DMSO concentration) to account for any solvent effects.
Problem: The compound appears to dissolve initially but then precipitates over time.
This may be related to the difference between kinetic and thermodynamic solubility.[8] The initially formed supersaturated solution is unstable and, over time, the compound crashes out as it reaches its true thermodynamic equilibrium.
Solution:
-
Prepare Fresh Working Solutions: Prepare the final working solution of this compound in your media immediately before each experiment.
-
Check for Media Incompatibility: Some components in complex media, especially those containing serum, can contribute to the precipitation of small molecules.[7][9] Consider testing solubility in a simpler basal medium or serum-free medium to identify potential incompatibilities.
-
Storage of Stock Solutions: Aliquot your high-concentration DMSO stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][10] For use, thaw an aliquot and use it immediately.
Quantitative Data Summary
The following tables summarize key solubility data for this compound.
Table 1: Solubility in Primary Solvent
| Solvent | Concentration | Notes |
| DMSO | ~76-100 mg/mL | Use of fresh, anhydrous DMSO is critical for achieving maximum solubility.[1][2] |
Table 2: Example Formulations for Improved Aqueous Solubility (for in vivo or specialized applications)
These formulations are primarily for non-cell culture applications but illustrate the use of co-solvents to improve solubility.
| Protocol | Components | Final Concentration | Solution Type |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Suspended Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Clear Solution |
| 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Clear Solution |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath to aid dissolution.[1] Ensure no solid particles are visible.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C for short-term (up to 1 year) or -80°C for long-term (up to 2 years) storage.[1][10]
Protocol 2: Recommended Dilution Method to Prevent Precipitation in Media
This protocol uses an intermediate dilution step to gradually change the solvent environment.
-
Thaw Stock: Thaw one aliquot of your this compound DMSO stock solution.
-
Prepare Intermediate Solution: Create an intermediate solution by diluting the stock solution 1:10 or 1:20 in a small volume of serum-free basal media. Pipette the stock solution directly into the liquid while vortexing gently to ensure rapid mixing.
-
Final Dilution: Immediately add the intermediate solution to the final volume of your complete experimental media (containing serum, if applicable) to reach the desired final concentration. Again, ensure rapid mixing.
-
Verification: Visually inspect the final solution for any signs of precipitation (cloudiness, particles) before adding it to your cells.
Visual Guides
The following diagrams illustrate key workflows and concepts for handling this compound.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Caption: Key factors that contribute to the precipitation of this compound in media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (ROCK inhibitor) | ROCK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. This compound, 100MG | Labscoop [labscoop.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Basic Constituents of Media [cytion.com]
- 7. Cell Culture Media: A Review [labome.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Media Mastery for Cell Culture | Fisher Scientific [fishersci.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
ZINC00881524 long-term storage and degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and potential degradation of the ROCK inhibitor, ZINC00881524.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[2][3] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[1] |
To prevent degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2][3]
Q2: Are there any known degradation pathways for this compound?
A2: Currently, there are no published studies that specifically detail the degradation pathways of this compound. However, based on its chemical structure, which includes a thiazole ring, it may be susceptible to photodegradation. Thiazole-containing compounds can undergo a [4+2] Diels-Alder cycloaddition with singlet oxygen upon exposure to light, leading to the formation of an unstable endoperoxide that subsequently rearranges into degradation products.
Q3: What are the expected degradation products of this compound?
A3: As there are no specific degradation studies on this compound, its degradation products have not been formally identified. To identify and characterize potential degradation products, it is necessary to perform forced degradation studies followed by analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Q4: How can I assess the stability of this compound in my own experimental setup?
A4: To determine the stability of this compound under your specific experimental conditions, it is recommended to conduct forced degradation studies. These studies involve subjecting the compound to various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) to accelerate degradation and identify potential degradation products and pathways. Detailed protocols for these studies are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over time | Improper storage, repeated freeze-thaw cycles, degradation of stock solutions. | Ensure storage at the recommended temperature. Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions from a new stock aliquot for each experiment. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Degradation of the compound due to exposure to light, heat, or incompatible solvents. | Protect solutions from light by using amber vials or covering with aluminum foil. Avoid prolonged exposure to elevated temperatures. Verify the compatibility of all solvents and buffers with the compound. |
| Precipitation of the compound in solution | Poor solubility in the chosen solvent, exceeding the solubility limit, or solvent evaporation. | Confirm the solubility of this compound in your solvent system. Fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[1] If precipitation occurs, gentle warming and/or sonication may aid dissolution for in vivo formulations.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability and degradation of this compound. These are generalized protocols based on ICH guidelines and should be adapted to your specific laboratory conditions and analytical capabilities.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4]
1. Hydrolytic Degradation
-
Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous conditions.
-
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, dilute the stock solution with 0.1 M to 1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL.
-
For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
Incubate the solutions at room temperature and an elevated temperature (e.g., 50-70°C).[1]
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Methodology:
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent.
-
Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3-30%.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analyze the samples by a stability-indicating HPLC method.
-
3. Photolytic Degradation
-
Objective: To determine the photostability of this compound.
-
Methodology:
-
Expose a solution of this compound (100 µg/mL) and a solid sample to a light source that provides both UV and visible light.
-
The exposure should be a minimum of 1.2 million lux hours and 200 watt hours/m².[1]
-
A control sample should be protected from light with aluminum foil.
-
At the end of the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
4. Thermal Degradation
-
Objective: To assess the stability of this compound at elevated temperatures.
-
Methodology:
-
Place solid this compound in a thermostatically controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 70°C).
-
Expose the sample for a defined period (e.g., 1-2 months).[4]
-
At various time points, withdraw samples, prepare solutions, and analyze by a stability-indicating HPLC method.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Caption: A hypothetical photodegradation pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
interpreting unexpected results with ZINC00881524
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with the ROCK inhibitor, ZINC00881524.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Its primary mechanism of action is to block the kinase activity of ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton. By inhibiting ROCK, this compound can influence a variety of cellular processes including cell adhesion, migration, proliferation, and apoptosis.
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is advisable to aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to prevent solvent-induced toxicity.
Q3: What is the typical concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the effective concentration for your particular experimental setup. Based on typical concentrations for ROCK inhibitors, a starting range of 1-10 µM is often used in cell culture experiments.
Troubleshooting Guides
Issue 1: Unexpected or No Apparent Effect of this compound in a Cell-Based Assay
Question: I have treated my cells with this compound, but I am not observing the expected biological effect (e.g., changes in cell morphology, migration, or proliferation). What could be the reason?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Compound Insolubility or Precipitation | - Visually inspect your final working solution for any signs of precipitation. - When diluting the DMSO stock in aqueous media, ensure thorough mixing. - Consider a brief sonication or gentle warming of the solution to aid dissolution. |
| Incorrect Compound Concentration | - Verify the calculations for your dilutions. - Perform a dose-response curve to ensure you are using an effective concentration for your cell line. |
| Compound Inactivity | - Ensure the compound has been stored correctly to prevent degradation. - If the compound is old or has been stored improperly, consider purchasing a new batch. |
| Cell Line Insensitivity | - Confirm that the ROCK signaling pathway is active and relevant in your chosen cell line. - Some cell lines may have compensatory signaling pathways that mask the effect of ROCK inhibition. |
| Assay-Specific Issues | - Ensure your assay is sensitive enough to detect the expected changes. - Optimize assay parameters such as incubation time and cell density. |
Issue 2: Observing Off-Target or Unexplained Effects
Question: I am observing cellular effects that are not consistent with the known function of ROCK inhibition. Could this compound have off-target effects?
Possible Causes and Troubleshooting Steps:
It is important to note that like many kinase inhibitors, this compound may not be completely specific for ROCK kinases, especially at higher concentrations.
| Possible Cause | Troubleshooting Steps |
| Inhibition of Other Kinases | - Use the lowest effective concentration of this compound to minimize the risk of off-target effects. - As a control, use a structurally different ROCK inhibitor to see if it phenocopies the results. - If available, perform a kinase panel screen to identify other potential targets of this compound. |
| Cellular Context-Dependent Effects | - The effects of ROCK inhibition can be highly dependent on the specific cell type and the culture conditions (e.g., 2D vs. 3D culture).[1] - Be aware that some ROCK inhibitors have been reported to have effects independent of their ROCK-inhibitory activity.[2][3] |
| Interaction with Other Pathways | - Consider the possibility of crosstalk between the ROCK signaling pathway and other cellular signaling cascades in your experimental system. |
Experimental Protocols
General Protocol for a Cell-Based ROCK Inhibition Assay
This protocol provides a general framework for assessing the effect of this compound on cell morphology, a common readout for ROCK activity.
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 1, 6, or 24 hours), depending on the expected timeline of the cellular response.
-
Analysis: Examine the cells under a microscope for changes in morphology. ROCK inhibition typically leads to a more rounded cell shape and a reduction in stress fibers. This can be quantified by immunofluorescence staining for F-actin (using phalloidin).
Visualizations
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound in cell-based assays.
References
Technical Support Center: Improving ZINC00881524 Efficacy in Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ZINC00881524, a known ROCK inhibitor.[1][2] The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] ROCK proteins (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is involved in processes such as cell adhesion, motility, and contraction.[3] By inhibiting ROCK, this compound can modulate these cellular functions.
Q2: My cells have developed resistance to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to kinase inhibitors in general can arise through several mechanisms[4][5]:
-
Target Alteration: Mutations in the ROCK1 or ROCK2 kinase domain could prevent this compound from binding effectively.
-
Target Overexpression: Increased expression of ROCK1 or ROCK2 may require higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways that compensate for the loss of ROCK activity, thereby promoting cell survival and proliferation.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6]
-
Drug Inactivation: Cellular metabolism may be altered to inactivate this compound more rapidly.[5]
Q3: How can I determine the mechanism of resistance in my cell line?
A systematic approach is required to elucidate the resistance mechanism. This typically involves a series of experiments to test the hypotheses mentioned above. A general workflow is outlined below.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound
Symptom: Higher concentrations of this compound are required to achieve the same biological effect (e.g., inhibition of cell proliferation, changes in cell morphology) in your cell line compared to previous experiments or a parental, sensitive cell line.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound resistance.
1.1. Confirm Resistance with a Dose-Response Assay
-
Rationale: To quantitatively measure the shift in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cells compared to the parental, sensitive cells.
-
Experimental Protocol: See Protocol 1: Cell Viability Assay (MTT Assay) .
-
Data Presentation:
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 1 | |
| Resistant Clone 1 | ||
| Resistant Clone 2 |
1.2. Investigate Target Overexpression
-
Rationale: Increased levels of the target proteins, ROCK1 and ROCK2, can sequester the inhibitor, leading to resistance.
-
Experimental Protocols:
-
Protocol 2: Western Blotting for ROCK1/2 Expression to assess protein levels.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ROCK1/2 mRNA to assess gene expression levels.
-
-
Data Presentation:
| Cell Line | ROCK1 Protein Level (Relative to Loading Control) | ROCK2 Protein Level (Relative to Loading Control) | ROCK1 mRNA Level (Fold Change vs. Parental) | ROCK2 mRNA Level (Fold Change vs. Parental) |
| Parental (Sensitive) | 1.0 | 1.0 | 1.0 | 1.0 |
| Resistant Clone 1 | ||||
| Resistant Clone 2 |
-
Troubleshooting: If ROCK1/2 levels are elevated, consider increasing the dose of this compound or exploring strategies to reduce ROCK expression (e.g., siRNA).
1.3. Screen for Target Mutations
-
Rationale: Mutations in the drug-binding pocket of ROCK1 or ROCK2 can abolish or reduce the binding affinity of this compound.
-
Experimental Protocol:
-
Design primers to amplify the kinase domain of ROCK1 and ROCK2 from cDNA of both sensitive and resistant cells.
-
Perform Sanger sequencing of the PCR products.
-
Align sequences from resistant cells to those from sensitive cells to identify any mutations.
-
-
Troubleshooting: If a mutation is identified, it may be necessary to switch to a different ROCK inhibitor with an alternative binding mode or to explore downstream pathway inhibitors.
1.4. Explore Bypass Signaling Pathways
-
Rationale: Cells can develop resistance by activating parallel signaling pathways that compensate for the inhibition of the ROCK pathway.[5]
-
Signaling Pathway Context:
Caption: Simplified ROCK signaling and a potential bypass pathway.
-
Experimental Protocol: See Protocol 4: Phospho-Kinase Array to identify upregulated phosphorylation of kinases in alternative pathways.
-
Troubleshooting: If a bypass pathway is identified (e.g., PI3K/Akt or MAPK pathway), a combination therapy approach using this compound and an inhibitor of the bypass pathway may be effective.[6][7][8]
1.5. Assess Drug Efflux
-
Rationale: Increased activity of ABC transporters can reduce the intracellular concentration of this compound.
-
Experimental Protocol: See Protocol 5: ABC Transporter Activity Assay .
-
Troubleshooting: If increased efflux is detected, co-treatment with a known ABC transporter inhibitor (e.g., verapamil or tariquidar) could restore sensitivity to this compound.[6]
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed parental and suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for ROCK1/2 Expression
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ROCK1, ROCK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the ROCK1/2 signals to the loading control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ROCK1/2 mRNA
-
RNA Extraction: Extract total RNA from sensitive and resistant cells using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for ROCK1, ROCK2, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Protocol 4: Phospho-Kinase Array
-
Cell Lysis: Lyse sensitive and resistant cells (both treated with this compound and untreated) according to the array manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Array Incubation: Incubate the cell lysates with the antibody-coated membranes from the phospho-kinase array kit.
-
Washing and Detection: Follow the manufacturer's protocol for washing and incubation with detection antibodies and chemiluminescent reagents.
-
Imaging and Analysis: Capture the signals from the array and perform densitometry to identify kinases with significantly altered phosphorylation levels between sensitive and resistant cells.
Protocol 5: ABC Transporter Activity Assay
-
Cell Loading: Incubate sensitive and resistant cells with a fluorescent substrate of ABC transporters (e.g., calcein-AM or rhodamine 123).
-
Inhibitor Treatment: For a subset of cells, co-incubate with a known ABC transporter inhibitor (e.g., verapamil).
-
Efflux Measurement: Measure the intracellular fluorescence over time using a flow cytometer or a fluorescence plate reader. Reduced fluorescence accumulation in resistant cells compared to sensitive cells suggests increased efflux. The restoration of fluorescence in the presence of an inhibitor confirms the role of ABC transporters.
-
Data Analysis: Compare the mean fluorescence intensity between the different cell lines and treatment conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (ROCK inhibitor) [myskinrecipes.com]
- 4. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to overcome resistance to targeted protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
ZINC00881524 batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with the ROCK inhibitor, ZINC00881524.
Troubleshooting Guide
Unexpected variations in experimental outcomes when using different batches of this compound can be a significant concern. This guide provides a systematic approach to identifying and resolving potential issues related to compound quality and handling.
Diagram: Troubleshooting Workflow for this compound Batch-to-Batch Variability
Validation & Comparative
Decoding the Downstream Domino Effect of ZINC00881524: A Comparative Guide to ROCK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream cellular effects of ZINC00881524, a known inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). By examining its mechanism of action and comparing it with other well-characterized ROCK inhibitors, this document serves as a valuable resource for researchers investigating cellular signaling pathways and developing novel therapeutics targeting the ROCK signaling cascade.
Introduction to this compound and the ROCK Signaling Pathway
This compound has been identified as an inhibitor of ROCK, a serine/threonine kinase that plays a pivotal role in regulating a multitude of cellular processes.[1][2] The ROCK signaling pathway is a critical downstream effector of the small GTPase RhoA. Upon activation, ROCK phosphorylates a variety of substrates, leading to the regulation of cytoskeletal dynamics, cell adhesion, motility, contraction, and apoptosis.[1][2][3][4] Understanding the downstream consequences of ROCK inhibition by molecules like this compound is crucial for elucidating their therapeutic potential in various diseases, including cancer, cardiovascular disorders, and neurological conditions.
The ROCK Signaling Cascade
The binding of GTP-bound RhoA to ROCK relieves its autoinhibition, leading to the phosphorylation of its downstream targets. Key substrates of ROCK include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting actin-myosin contractility.
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits myosin light chain phosphatase activity. This, in turn, increases the overall phosphorylation of MLC, further enhancing cellular contractility.
-
LIM kinases (LIMK): ROCK activates LIMK, which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and the formation of stress fibers.
-
Ezrin/Radixin/Moesin (ERM) proteins: Phosphorylation of ERM proteins by ROCK promotes their activation, facilitating their role as cross-linkers between the plasma membrane and the actin cytoskeleton.
Inhibition of ROCK by compounds such as this compound is expected to reverse these phosphorylation events, leading to a reduction in cellular contractility, disassembly of stress fibers, and changes in cell morphology and motility.
Comparative Analysis of ROCK Inhibitors
To provide a comprehensive understanding of this compound's effects, this guide compares it with two widely studied ROCK inhibitors: Y-27632 and Fasudil.
Quantitative Data: Inhibitory Potency
| Inhibitor | Target | IC50 / Ki | Reference |
| This compound | ROCK | Not specified | [1][2] |
| Y-27632 | ROCK1 | Ki = 220 nM | [5] |
| ROCK2 | Ki = 300 nM | [5] | |
| Fasudil (HA-1077) | ROCK1 | IC50 = 0.73 µM (for active metabolite Hydroxyfasudil) | [6] |
| ROCK2 | IC50 = 0.72 µM (for active metabolite Hydroxyfasudil) | [6] |
Note: Ki represents the inhibition constant, another measure of inhibitor potency. Lower values indicate higher potency. The data for Fasudil is for its active metabolite, Hydroxyfasudil.
Experimental Protocols for Assessing Downstream Effects
To experimentally validate the downstream effects of this compound and compare it to other ROCK inhibitors, the following detailed protocols for key experiments are provided.
Western Blotting for Phosphorylated MYPT1 (p-MYPT1)
This protocol allows for the quantification of the phosphorylation status of MYPT1, a direct downstream target of ROCK. A decrease in the p-MYPT1 signal upon treatment with a ROCK inhibitor confirms its on-target activity.
1. Cell Culture and Treatment:
- Plate cells of interest at an appropriate density and allow them to adhere overnight.
- Treat the cells with this compound, Y-27632, or Fasudil at various concentrations for a predetermined time (e.g., 1-2 hours). Include a vehicle-treated control group.
2. Cell Lysis:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
- Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-p-MYPT1 Thr696 or Thr853) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody for total MYPT1 or a housekeeping protein like GAPDH or β-actin.
Immunofluorescence for Myosin Light Chain (MLC) Phosphorylation
This method allows for the visualization of changes in MLC phosphorylation and the actin cytoskeleton within cells following ROCK inhibitor treatment.
1. Cell Culture and Treatment:
- Seed cells on glass coverslips in a multi-well plate.
- Treat the cells with the ROCK inhibitors as described in the Western blotting protocol.
2. Fixation and Permeabilization:
- Wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Blocking and Staining:
- Wash three times with PBS.
- Block with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
- Incubate with a primary antibody against phosphorylated MLC (p-MLC) overnight at 4°C.
- Wash three times with PBS.
- Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- To visualize the actin cytoskeleton, a fluorescently labeled phalloidin can be co-incubated with the secondary antibody.
- Wash three times with PBS.
4. Mounting and Imaging:
- Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
- Image the cells using a fluorescence or confocal microscope.
Visualizing the Downstream Effects of this compound
To illustrate the logical flow of the ROCK signaling pathway and the points of intervention by inhibitors like this compound, the following diagrams are provided.
Caption: ROCK signaling pathway and points of inhibition.
Caption: Experimental workflow for Western blotting.
Conclusion
This compound is a valuable tool for studying the downstream consequences of ROCK inhibition. This guide provides a framework for comparing its efficacy against other known ROCK inhibitors through established experimental protocols. The provided data and methodologies will enable researchers to quantitatively assess the impact of this compound on key downstream signaling events, thereby advancing our understanding of the ROCK pathway and its role in health and disease. Further direct comparative studies are warranted to fully elucidate the specific inhibitory profile of this compound relative to other compounds in this class.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Inhibition of MLC20 phosphorylation downstream of Ca2+ and RhoA: a novel mechanism involving phosphorylation of myosin phosphatase interacting protein (M-RIP) by PKG and stimulation of MLC phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. abmole.com [abmole.com]
ZINC00881524: A Comparative Guide to Its Specificity as a Kinase Inhibitor
For researchers and professionals in drug development, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of ZINC00881524, a known Rho-associated kinase (ROCK) inhibitor, in the context of other well-characterized kinase inhibitors targeting the same pathway. While specific quantitative data for this compound's activity against a broad panel of kinases is not publicly available, this guide will establish a framework for evaluating its potential specificity by comparing it to established ROCK inhibitors with known selectivity profiles.
Introduction to this compound
This compound is commercially available and identified as an inhibitor of Rho-associated kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cellular processes such as cytoskeletal organization, cell motility, and smooth muscle contraction. Its dysregulation has been implicated in various diseases, making ROCK a significant therapeutic target.
Quantitative Comparison of ROCK Inhibitors
To provide a benchmark for the expected specificity of a ROCK inhibitor, the following table summarizes the inhibitory activity (IC50 and Ki values) of several well-known ROCK inhibitors against their primary targets (ROCK1 and ROCK2) and other kinases. This data, gathered from various scientific sources, highlights the varying degrees of selectivity among these compounds.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Other Kinases Inhibited (Ki or IC50 in µM) |
| Y-27632 | ROCK1 | - | 220 | PKA (>200), PKC (>200), MLCK (>200) |
| ROCK2 | - | 300 | ||
| Fasudil | ROCK1 | - | 330 | PKA (1.6), PKG (1.6), PKC (3.3), MLCK (36) |
| ROCK2 | 158 | - | ||
| RKI-1447 | ROCK1 | 14.5 | - | PKA, PKN1, p70S6K, AKT1, MRCKa (low µM range) |
| ROCK2 | 6.2 | - | ||
| GSK429286A | ROCK1 | 14 | - | RSK (780), p70S6K (1940) |
| ROCK2 | 63 | - |
Note: IC50 is the half-maximal inhibitory concentration, and Ki is the inhibition constant. A lower value indicates higher potency. Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
The determination of a kinase inhibitor's specificity is reliant on robust and standardized experimental protocols. Below are detailed methodologies for common assays used to evaluate the efficacy and selectivity of ROCK inhibitors.
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This in vitro assay directly measures the catalytic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant ROCK enzyme
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (radiolabeled, e.g., [γ-33P]ATP)
-
Specific peptide substrate for ROCK (e.g., a derivative of myosin light chain)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction plate, add the kinase reaction buffer, the purified ROCK enzyme, and the peptide substrate.
-
Add the diluted inhibitor to the wells. Include a control with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding the ATP solution containing [γ-33P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay (Western Blot)
This assay measures the inhibition of a kinase within a cellular context by detecting the phosphorylation of its downstream substrates.
Objective: To assess the ability of an inhibitor to block ROCK signaling in intact cells.
Materials:
-
Cell line expressing ROCK (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound) at various concentrations
-
Stimulant to activate the ROCK pathway (e.g., Lysophosphatidic acid - LPA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total forms of a ROCK substrate (e.g., Myosin Light Chain 2 - MLC2, or Myosin Phosphatase Target Subunit 1 - MYPT1)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Plate cells in multi-well plates and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a ROCK pathway agonist (e.g., LPA) for a short period (e.g., 5-10 minutes) to induce substrate phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the ROCK substrate.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each inhibitor concentration. This allows for the determination of the inhibitor's potency in a cellular environment.
Visualizing Key Pathways and Workflows
To better understand the context of this compound's function, the following diagrams, generated using Graphviz, illustrate the ROCK signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Caption: The ROCK signaling pathway, a key regulator of the actin cytoskeleton.
Caption: A generalized workflow for kinase inhibitor profiling and validation.
Conclusion
While direct quantitative data on the specificity of this compound is not currently in the public domain, its identification as a ROCK inhibitor places it within a class of molecules with significant therapeutic potential. The comparative data for established ROCK inhibitors such as Y-27632, Fasudil, RKI-1447, and GSK429286A provide a crucial reference for the level of selectivity that can be achieved. For researchers considering the use of this compound, it is highly recommended to perform in-house kinase profiling assays, such as those described in this guide, to empirically determine its specificity and to ensure its suitability for their specific research or drug development applications. This will enable a more informed interpretation of experimental results and a clearer path toward its potential therapeutic use.
Validating ZINC00881524: A Comparative Analysis with siRNA-Mediated ROCK1 Knockdown in Breast Cancer Cells
A head-to-head comparison of the small molecule ROCK inhibitor, ZINC00881524, and targeted siRNA-mediated knockdown of ROCK1 reveals consistent anti-proliferative effects in breast cancer cell lines. This guide provides a detailed analysis of the experimental data, protocols, and underlying signaling pathways, offering researchers a comprehensive resource for evaluating these two methodologies for target validation.
This comparison guide delves into the experimental validation of this compound, a known inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), by cross-referencing its effects with those of small interfering RNA (siRNA) targeting ROCK1. The data presented herein supports the on-target effect of this compound in attenuating breast cancer cell proliferation, a key process regulated by the ROCK signaling pathway.
Data Summary: this compound vs. ROCK1 siRNA
The following tables summarize the quantitative data from discrete studies, showcasing the comparative efficacy of this compound and ROCK1 siRNA in modulating breast cancer cell proliferation.
| Compound | Cell Line | Concentration | Effect | Source |
| This compound | T47D, CAMA-1 | Not Specified | Decreased cell proliferation and ROCK1 protein levels. | [1] |
| siRNA Target | Cell Line | Transfection Concentration | Effect on Proliferation | Source |
| ROCK1 | MDA-MB-231 | 100 nM | Significant decrease in cell viability from day 2 onwards. | [2] |
| USP7 | T47D | 20 pmol | 32.65% decrease in viable cell number after 48h. | [1] |
Note: While direct quantitative data for this compound's effect on proliferation is not publicly available, its reported activity in decreasing ROCK1 levels and cell proliferation in T47D and CAMA-1 cells provides a strong basis for comparison with ROCK1 siRNA.[1] The data for ROCK1 siRNA in MDA-MB-231 cells is presented as a relevant comparison due to the common role of ROCK1 in breast cancer cell proliferation.[2][3]
Experimental Validation Workflow
The following diagram illustrates a typical experimental workflow for validating the on-target effects of a small molecule inhibitor like this compound using siRNA.
Caption: Experimental workflow for cross-validating a small molecule inhibitor with siRNA.
The ROCK Signaling Pathway
This compound exerts its effects by inhibiting ROCK, a key downstream effector of the small GTPase RhoA. The ROCK signaling pathway plays a crucial role in regulating cell proliferation, migration, and invasion, making it a critical target in cancer research.
Caption: The ROCK signaling pathway and points of inhibition.
Experimental Methodologies
This compound Treatment and Proliferation Assay
Cell Culture: T47D and CAMA-1 breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
Proliferation Assay (MTT Assay):
-
After a specified incubation period (e.g., 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control.
Western Blot for ROCK1 Levels:
-
Cells are treated with this compound as described above.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for ROCK1.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate, and band intensities are quantified.
siRNA-Mediated Knockdown of ROCK1
siRNA Transfection:
-
Breast cancer cells (e.g., T47D, CAMA-1, or MDA-MB-231) are seeded in plates to achieve a desired confluency at the time of transfection.
-
siRNA targeting ROCK1 and a non-targeting control siRNA are diluted in serum-free media.
-
A transfection reagent (e.g., Lipofectamine) is diluted in serum-free media and then mixed with the diluted siRNA.
-
The siRNA-lipid complex is incubated at room temperature and then added to the cells.
-
Cells are incubated for a specified period (e.g., 48-72 hours) to allow for gene knockdown.
Verification of Knockdown (RT-qPCR):
-
Total RNA is extracted from the transfected cells.
-
RNA is reverse-transcribed into cDNA.
-
Quantitative PCR is performed using primers specific for ROCK1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of ROCK1 is calculated to confirm knockdown efficiency.
Proliferation Assay: Cell proliferation is assessed using methods such as the MTT assay, as described for the this compound treatment.
Conclusion
The available data, though from different studies, strongly suggests that the anti-proliferative effects observed with this compound in breast cancer cells are likely due to its on-target inhibition of ROCK1. The phenotypic outcome of decreased cell proliferation aligns with the results obtained through direct genetic knockdown of ROCK1 using siRNA. This cross-validation provides confidence in this compound as a specific inhibitor of the ROCK signaling pathway and supports its further investigation as a potential therapeutic agent. Researchers can utilize the detailed protocols and pathway diagrams in this guide to design and interpret their own target validation experiments.
References
Comparative Analysis of Novel ROCK Inhibitors: A Guide for Researchers
In the landscape of kinase drug discovery, Rho-associated coiled-coil containing protein kinase (ROCK) has emerged as a significant therapeutic target for a multitude of diseases, including cancer, glaucoma, and cardiovascular disorders. The development of potent and selective ROCK inhibitors is a key focus for many researchers. This guide provides a comparative analysis of ZINC00881524 and other novel ROCK inhibitors, offering a resource for scientists and drug development professionals.
Overview of this compound
This compound is commercially available and identified as a ROCK inhibitor. It has been used in research to decrease ROCK1 levels and proliferation in breast cancer cell lines when combined with CNN1 knockdown.[1] However, detailed public information regarding its biochemical potency (such as IC50 values against ROCK1 and ROCK2), kinase selectivity profile, and in vivo efficacy is limited. Researchers considering this compound for their studies should be aware that its performance characteristics are not as well-documented as other inhibitors discussed in this guide.
Comparative Analysis of Novel ROCK Inhibitors
A direct quantitative comparison of this compound with other novel ROCK inhibitors is challenging due to the lack of publicly available data for this compound. However, a comparative analysis of several other recently developed ROCK inhibitors can provide valuable insights for researchers. The following tables summarize the available quantitative data for a selection of these compounds.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Notes |
| RKI-18 | 397 | 349 | A potent inhibitor with anti-migratory and anti-invasive activities.[2][3] |
| D25 | 47.2 | 33.8 | Surpasses the potency of Netarsudil and shows significant IOP-lowering effects in rabbit models.[4] |
| R3 | Weaker than D25 | Weaker than D25 | Demonstrates favorable lipophilicity and good selectivity, suggesting a safer profile for ocular delivery.[4] |
| ATS907 (Metabolite ATS907M1) | 7.8 (ATS907M1) | 7.5 (ATS907M1) | The parent compound ATS907 is a prodrug that is rapidly converted to the more potent and selective metabolite ATS907M1.[5] |
| Y-27632 | ~140 (IC50 for ROCK1) | 300 (Ki for ROCK2) | A widely used research tool, but known to have off-target effects at higher concentrations.[6][7] |
| Fasudil (HA-1077) | - | - | An approved drug in Japan for cerebral vasospasm, often used as a reference compound. |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To aid in the understanding of ROCK inhibition and the evaluation of novel compounds, the following diagrams illustrate the ROCK signaling pathway and a general experimental workflow for inhibitor testing.
Caption: The ROCK signaling pathway, a key regulator of the actin cytoskeleton.
References
- 1. Selective in vivo and in vitro effects of a small molecule inhibitor of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
Independent Verification of ZINC00881524's Anti-Proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of the Rho-associated kinase (ROCK) inhibitor ZINC00881524 with alternative ROCK inhibitors. The information presented is supported by experimental data from publicly available scientific literature, offering a resource for researchers investigating novel anti-cancer therapeutics.
Comparison of Anti-Proliferative Activity of ROCK Inhibitors
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | T47D, CAMA-1 | Data not available | - |
| Y-27632 | MDA-MB-231 (Breast) | Not explicitly stated, but inhibits proliferation | [1] |
| SUM1315 (Breast) | Not explicitly stated, but inhibits proliferation | [1] | |
| Fasudil | 95D (Lung Carcinoma) | ~0.79 mg/mL | [2] |
| Small Cell Lung Cancer (SCLC) | 76.04 µg/mL | [3] | |
| MDA-MB-231 (Breast) | > 100 µM | [4] | |
| Ripasudil | Not specified | IC50 for ROCK1: 51 nM, IC50 for ROCK2: 19 nM (Enzymatic assay) | [5] |
Experimental Protocols
A standardized method for assessing anti-proliferative effects is crucial for the accurate comparison of different compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating cell viability and proliferation.
Detailed Protocol for MTT Assay
This protocol outlines the key steps for determining the anti-proliferative effects of a compound on adherent cancer cell lines.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Compound to be tested (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of the solvent used for the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the underlying mechanism of action of ROCK inhibitors, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Widely-Used ROCK Inhibitors in Preclinical Research
In the landscape of cell biology and drug discovery, the study of Rho-associated coiled-coil containing protein kinase (ROCK) signaling has paved the way for significant advancements in understanding and potentially treating a variety of diseases. Small molecule inhibitors of ROCK are invaluable tools in this research. While the ZINC database lists numerous potential ROCK inhibitors, including ZINC00881524, the scientific literature is dominated by studies on a select few. This guide provides a comparative overview of two of the most extensively studied and validated ROCK inhibitors, Y-27632 and Fasudil, to aid researchers in selecting the appropriate tool for their experimental needs.
Introduction to ROCK Inhibition
ROCKs are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in numerous pathologies, including cancer, cardiovascular disease, and neurological disorders. ROCK inhibitors, by blocking the kinase activity of ROCK, offer a powerful means to investigate these processes and to evaluate the therapeutic potential of targeting this pathway.
Comparative Analysis of Y-27632 and Fasudil
While both Y-27632 and Fasudil are potent and widely used ROCK inhibitors, they exhibit differences in their reported efficacy, specificity, and applications. The following sections provide a detailed comparison based on available experimental data.
Data Summary
| Feature | Y-27632 | Fasudil | Reference |
| Primary Target | ROCK1 and ROCK2 | ROCK1 and ROCK2 | [1] |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor | [1] |
| Commonly Used Concentration (in vitro) | 10 µM | 10 µM | [2][3] |
| Reported In Vitro Applications | - Stem cell research (improving survival and directed differentiation) - Cancer research (inhibiting migration and invasion) - Neuroscience research (promoting neurite outgrowth) | - Stem cell research (alternative to Y-27632 for improving survival) - Cardiovascular research (vasodilation) | [1][2][4][5] |
| Reported In Vivo Applications | - Animal models of arthritis (reducing inflammation and bone erosion) | - Clinical use in some countries for cerebral vasospasm and pulmonary hypertension | [1][6] |
Experimental Protocols
To ensure the reproducibility of studies involving these inhibitors, it is crucial to follow well-defined experimental protocols. Below are representative methodologies for common in vitro applications.
In Vitro Cell Viability and Proliferation Assay with ROCK Inhibitors
This protocol is adapted from studies investigating the effect of ROCK inhibitors on human pluripotent stem cell (hPSC) survival.[2][3]
-
Cell Culture: Culture hPSCs on a suitable matrix (e.g., Matrigel) in mTeSR1 medium.
-
Single-Cell Dissociation: Dissociate hPSC colonies into single cells using Accutase.
-
Cell Seeding: Seed the single cells at a density of 5 x 104 cells/well in a 24-well plate.
-
Inhibitor Treatment: Add Y-27632 or Fasudil to the culture medium at a final concentration of 10 µM. A vehicle control (e.g., DMSO or PBS) should be included.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Cell Viability Assessment: Assess cell viability using a standard method such as the Trypan Blue exclusion assay or a commercial cell viability kit (e.g., CellTiter-Glo®).
-
Data Analysis: Quantify the number of viable cells and normalize to the vehicle control to determine the effect of the inhibitors on cell survival.
In Vitro Wound Healing (Scratch) Assay
This protocol is a standard method to assess cell migration.
-
Cell Seeding: Seed cells (e.g., cancer cell line) in a 6-well plate and grow to confluence.
-
Scratch Formation: Create a uniform "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Inhibitor Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the ROCK inhibitor (e.g., 10 µM Y-27632 or Fasudil) or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between the inhibitor-treated and control groups.
Signaling Pathway and Experimental Workflow
ROCK Signaling Pathway
The following diagram illustrates the central role of ROCK in mediating cellular functions downstream of RhoA.
Experimental Workflow for Comparing ROCK Inhibitors
The logical flow for a typical in vitro study comparing the effects of different ROCK inhibitors is depicted below.
Conclusion
While a vast number of compounds are annotated as potential ROCK inhibitors in chemical databases, the reproducibility and reliability of experimental outcomes are best ensured by utilizing well-characterized and extensively validated molecules. Y-27632 and Fasudil have a proven track record in the scientific literature, with a wealth of supporting data and established protocols. For researchers investigating the Rho/ROCK signaling pathway, these two inhibitors represent robust and reliable tools. Future studies may validate the activity of other compounds like this compound, but until such data is available, a focus on established inhibitors is recommended for ensuring the reproducibility of research findings.
References
- 1. Frontiers | ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis [frontiersin.org]
- 2. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
ZINC00881524 in Combination Therapy: A Comparative Guide for Researchers
Disclaimer: This guide provides a comparative overview of the potential for the ROCK inhibitor ZINC00881524 in combination with other therapeutic agents. It is important to note that as of this publication, specific experimental data on this compound in combination therapies is not publicly available. Therefore, this guide draws upon the broader class of Rho-associated coiled-coil kinase (ROCK) inhibitors to illustrate potential therapeutic strategies, experimental designs, and data interpretation. The information presented herein is intended for research and drug development professionals.
Introduction to this compound and its Mechanism of Action
This compound is identified as a potent inhibitor of Rho-associated coiled-coil kinase (ROCK).[1][2] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[3][4] The ROCK signaling pathway is a key downstream effector of the small GTPase RhoA and is involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[][6] By inhibiting ROCK, this compound can modulate these fundamental cellular functions, making it a molecule of interest for therapeutic intervention in diseases characterized by dysregulated cell motility and proliferation, such as cancer and glaucoma.[7][8]
The Rationale for Combination Therapies Involving ROCK Inhibitors
The therapeutic potential of ROCK inhibitors can be significantly enhanced when used in combination with other agents. The primary rationales for such combination strategies include:
-
Overcoming Drug Resistance: Cancer cells can develop resistance to single-agent therapies. ROCK inhibitors can potentially resensitize resistant cells to conventional chemotherapeutics or targeted agents.
-
Synergistic Efficacy: Combining a ROCK inhibitor with another therapeutic agent may produce a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual agents.
-
Targeting Multiple Pathways: Many diseases, particularly cancer, are driven by multiple aberrant signaling pathways. A combination approach allows for the simultaneous targeting of different pathways, potentially leading to a more robust and durable therapeutic response.
-
Modulation of the Tumor Microenvironment: ROCK inhibitors have been shown to affect the tumor microenvironment, including the extracellular matrix and stromal cells.[8][9][10] This can improve the delivery and efficacy of other anticancer drugs.
Potential Combination Strategies for this compound
Based on preclinical and clinical studies of other ROCK inhibitors, several classes of therapeutic agents could potentially be combined with this compound for enhanced therapeutic effect.
In Oncology:
-
Chemotherapeutic Agents: ROCK inhibitors like fasudil have been shown to enhance the efficacy of cytotoxic drugs such as gemcitabine in pancreatic cancer models.[8]
-
Tyrosine Kinase Inhibitors (TKIs): In hematological malignancies, combining ROCK inhibitors with TKIs has been suggested as a promising strategy.[10]
-
Proteasome Inhibitors: For certain cancer types, such as K-Ras-driven lung cancers, the co-inhibition of ROCK and the proteasome may be beneficial.[10]
-
Immunotherapies: By modulating the tumor microenvironment, ROCK inhibitors could potentially enhance the efficacy of immune checkpoint inhibitors.[8]
In Ophthalmology (Glaucoma):
-
Prostaglandin Analogs: The combination of the ROCK inhibitor netarsudil with latanoprost has been approved for the treatment of glaucoma, demonstrating superior intraocular pressure (IOP) reduction compared to either agent alone.[7][11][12]
-
Alpha-Adrenergic Agonists: The combination of the ROCK inhibitor ripasudil with brimonidine has also shown additive effects in lowering IOP.[7]
Hypothetical Performance Data of this compound in Combination Therapy
The following table is an illustrative example of how quantitative data from in vitro combination studies could be presented. This data is hypothetical and not based on actual experimental results for this compound.
| Combination Partner | Cell Line | Endpoint | Combination Index (CI) | Interpretation | Dose Reduction Index (DRI) for this compound | Dose Reduction Index (DRI) for Partner |
| Chemotherapeutic Agent X | Pancreatic Cancer (PANC-1) | Cell Viability (IC50) | 0.4 | Synergy | 5.2 | 3.8 |
| Tyrosine Kinase Inhibitor Y | Leukemia (K562) | Apoptosis | 0.7 | Synergy | 3.1 | 2.5 |
| Prostaglandin Analog Z | Trabecular Meshwork Cells | Outflow Facility | N/A | Additive Effect | N/A | N/A |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) indicates the fold-reduction in the dose of each drug in a synergistic combination to achieve the same effect as the individual drugs.
Experimental Protocols
General Protocol for In Vitro Synergy Assessment using the Chou-Talalay Method
This protocol outlines a general workflow for determining the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent in cultured cells.
-
Cell Culture: Culture the selected cell line in the appropriate medium and conditions until they reach the exponential growth phase.
-
Single-Agent Dose-Response: Determine the concentration range of this compound and the combination partner that inhibits cell viability or another relevant endpoint by 50% (IC50) when used as single agents. This is typically done using a 7-point dose-response curve.
-
Combination Studies:
-
Prepare a stock solution of this compound and the combination partner.
-
Design a fixed-ratio or a non-fixed-ratio (checkerboard) combination experiment.
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound alone, the combination partner alone, and the combination of both at various concentrations. Include a vehicle-treated control.
-
Incubate the cells for a predetermined period (e.g., 72 hours).
-
-
Endpoint Measurement: Assess the chosen endpoint. For cell viability, assays such as MTT, MTS, or CellTiter-Glo can be used.
-
Data Analysis:
-
Calculate the percentage of inhibition for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn to analyze the dose-response data and calculate the Combination Index (CI) based on the median-effect equation by Chou and Talalay.
-
Generate a CI plot where CI values are plotted against the fraction of cells affected (Fa).
-
Visualizations
Signaling Pathway Diagram
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 6. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. embopress.org [embopress.org]
- 11. Rho-kinase Inhibitors in Ocular Diseases: A Translational Research Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ZINC00881524: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like ZINC00881524 is a critical component of laboratory safety and environmental responsibility. While some safety data sheets for this compound, a ROCK inhibitor, may indicate no particular hazards, its bioactive nature necessitates a cautious and standardized approach to its disposal. Adherence to established protocols for chemical waste management is essential to ensure a safe working environment and compliance with regulatory standards.
This guide provides a comprehensive overview of the recommended procedures for the safe handling and disposal of this compound in a laboratory setting.
Hazard Assessment and Safety Information
Before handling this compound, it is crucial to review the available safety information. The following table summarizes key data points, although it is important to note that toxicological properties may not be fully investigated for many research chemicals.
| Parameter | Information | Citation |
| Chemical Name | This compound | |
| Chemical Class | ROCK (Rho-associated protein kinase) inhibitor | [1] |
| Known Hazards | A Material Safety Data Sheet from one supplier states "No particular hazard associated with this compound." However, as a bioactive research compound, it should be handled with care. | |
| Personal Protective Equipment (PPE) | Standard laboratory PPE should be worn: safety goggles, lab coat, and chemical-resistant gloves. |
Step-by-Step Disposal Procedures
The following protocols outline the recommended steps for the disposal of this compound in both solid form and as a solution. These procedures are based on general guidelines for the disposal of laboratory chemical waste.[2][3][4][5][6][7]
1. Waste Identification and Segregation:
-
Treat as Chemical Waste: Due to its nature as a bioactive compound, this compound should be disposed of as chemical waste, not as general laboratory trash.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless they are compatible. Keep it separate from acidic, basic, or reactive wastes to prevent unforeseen chemical reactions.
2. Disposal of Solid this compound:
-
Container: Place solid this compound waste in a clearly labeled, sealed, and compatible waste container. The original container can be used if it is in good condition.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from general work areas.
3. Disposal of this compound Solutions:
-
Aqueous Solutions: Small quantities of dilute aqueous solutions may, in some jurisdictions, be permissible for drain disposal if the concentration is very low and the substance is readily biodegradable. However, the most prudent approach is to collect all solutions for chemical waste disposal.
-
Solvent-Based Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected as chemical waste.
-
Collection: Collect all solutions containing this compound in a designated, labeled, and sealed waste container. The container should be compatible with the solvent used.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., "in DMSO"), and the estimated concentration and volume.
4. Disposal of Contaminated Materials:
-
PPE and Labware: Dispose of grossly contaminated personal protective equipment (gloves, etc.) and disposable labware (pipette tips, tubes) in the solid chemical waste container for this compound.
-
Empty Containers: The original container of this compound, once empty, should be managed as chemical waste. If local regulations permit, thoroughly rinse the empty container with a suitable solvent three times. Collect the rinsate as chemical waste. After rinsing, the defaced container may be disposed of as regular lab glass or plastic waste.
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): All collected chemical waste, including this compound, must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests and documentation.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for detailed requirements.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
